(S)-(-)-1-Phenyl-1-decanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-phenyldecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-11-14-16(17)15-12-9-8-10-13-15/h8-10,12-13,16-17H,2-7,11,14H2,1H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZGGLIGGZHSBZ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554580 | |
| Record name | (1S)-1-Phenyldecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112419-76-8 | |
| Record name | (1S)-1-Phenyldecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical characteristics of (S)-(-)-1-Phenyl-1-decanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-1-Phenyl-1-decanol is a chiral secondary alcohol that holds significance as a versatile building block in asymmetric synthesis. Its utility is particularly pronounced in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule is critical to its biological activity and therapeutic efficacy. This technical guide provides a detailed overview of the physicochemical characteristics, synthesis, and analytical methodologies for this compound, aimed at professionals in research and drug development.
Physicochemical Characteristics
The fundamental physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 112419-76-8 | [1][2] |
| Molecular Formula | C₁₆H₂₆O | [1][2] |
| Molecular Weight | 234.38 g/mol | [1][2] |
| Boiling Point | 128 °C at 0.35 mmHg | N/A |
| Melting Point | Not available | |
| Density | 0.922 g/mL at 25 °C | N/A |
| Refractive Index (n²⁰/D) | 1.497 | N/A |
| Optical Rotation | Levorotatory (-) | N/A |
| Solubility | While specific solubility data for this compound is not readily available, alcohols with long alkyl chains and a phenyl group are generally soluble in organic solvents such as ethanol, methanol, acetone, and chloroform. Their solubility in water is expected to be low due to the hydrophobic nature of the decyl and phenyl groups.[3] |
Experimental Protocols
Asymmetric Synthesis of this compound
The enantioselective synthesis of this compound is most commonly achieved through the asymmetric reduction of the corresponding prochiral ketone, 1-phenyldecanone. This transformation can be effectively carried out using various chiral catalysts and reducing agents. Below is a representative experimental protocol.
Reaction Scheme:
References
Spectroscopic Analysis of (S)-(-)-1-Phenyl-1-decanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the chiral alcohol (S)-(-)-1-Phenyl-1-decanol. Due to the limited availability of specific, publicly accessible spectral data for this compound, this guide utilizes illustrative data from the closely related structure, 1-phenyl-1-butanol, to explain the expected spectroscopic features. The underlying principles and experimental methodologies are broadly applicable to the characterization of similar chiral alcohols.
Data Presentation
The following tables summarize the expected and illustrative spectroscopic data for phenyl-substituted secondary alcohols.
Note: The data presented for ¹H NMR, ¹³C NMR, and Mass Spectrometry is for 1-phenyl-1-butanol and is intended to be illustrative for this compound. The chemical shifts and fragmentation patterns will be similar but not identical due to the difference in the alkyl chain length (butyl vs. decyl).
Table 1: Illustrative ¹H NMR Data (Proxy: 1-phenyl-1-butanol in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Expected for this compound |
| 7.20-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) | Similar multiplet around 7.2-7.4 ppm |
| 4.60 | Triplet | 1H | Methine proton (-CH(OH)-) | Similar triplet, slightly shifted |
| 1.90 | Singlet (broad) | 1H | Hydroxyl proton (-OH) | Broad singlet, chemical shift is concentration and solvent dependent |
| 1.60-1.80 | Multiplet | 2H | Methylene protons (-CH₂-) adjacent to the chiral center | Complex multiplet for the C2 methylene group |
| 1.20-1.40 | Multiplet | 2H | Methylene protons (-CH₂-) | Broad multiplet for the majority of the decyl chain methylene groups |
| 0.90 | Triplet | 3H | Terminal methyl protons (-CH₃) | Triplet around 0.9 ppm for the terminal methyl group of the decyl chain |
Table 2: Illustrative ¹³C NMR Data (Proxy: 1-phenyl-1-butanol in CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Expected for this compound |
| 145.0 | Aromatic C (quaternary) | Similar chemical shift |
| 128.5 | Aromatic CH | Similar chemical shift |
| 127.5 | Aromatic CH | Similar chemical shift |
| 126.0 | Aromatic CH | Similar chemical shift |
| 75.0 | Methine C (-CH(OH)-) | Similar chemical shift |
| 40.0 | Methylene C adjacent to the chiral center | Similar chemical shift for the C2 carbon |
| 31.9, 29.6, 29.3, 25.9, 22.7 | Methylene C's of the decyl chain | A series of peaks in this region |
| 19.0 | Methylene C | N/A for decyl chain |
| 14.1 | Terminal Methyl C (-CH₃) | Similar chemical shift |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 3000-2850 | Strong | C-H stretch (aliphatic) |
| 1600, 1495, 1450 | Medium to Weak | C=C stretch (aromatic ring) |
| 1260-1050 | Strong | C-O stretch (secondary alcohol)[1] |
| 760, 700 | Strong | C-H bend (monosubstituted benzene) |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
| m/z | Interpretation |
| 234 | Molecular Ion (M⁺) - Expected to be of low intensity |
| 216 | [M-H₂O]⁺ - Dehydration product |
| 107 | [C₆H₅CHOH]⁺ - Benzylic cation from α-cleavage (loss of C₉H₁₉ radical) - Likely a prominent peak |
| 79 | [C₆H₇]⁺ |
| 77 | [C₆H₅]⁺ - Phenyl cation |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule and to assess enantiomeric purity using chiral derivatizing or solvating agents.
Methodology:
-
Sample Preparation: A small amount of the analyte (typically <0.01 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.[2] For determining enantiomeric purity, a chiral derivatizing agent (e.g., Mosher's acid, MPA, or MTPA) or a chiral solvating agent is added to the NMR tube.[2][3]
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used to acquire the spectra.
-
¹H NMR Acquisition: Standard proton NMR spectra are acquired to observe the chemical shifts, multiplicities, and integrations of the hydrogen atoms.
-
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired to identify the number of unique carbon environments.
-
Chiral Analysis: In the presence of a chiral auxiliary, the enantiomers are converted into diastereomers, which will exhibit separate signals in the NMR spectrum, allowing for the determination of enantiomeric excess (ee).[3]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained neat by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty instrument is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.
-
Ionization: The molecules are ionized, commonly using Electron Ionization (EI). This process forms a molecular ion (M⁺) and various fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
-
Fragmentation Analysis: The fragmentation pattern is analyzed to deduce the structure of the molecule. For alcohols, characteristic fragmentation pathways include α-cleavage and dehydration.[4][5]
Visualization
Caption: Workflow for the spectroscopic characterization of a chiral alcohol.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. NMR analysis of chiral alcohols and amines: development of an environmentally benign “in tube” procedure with high efficiency and improved detection limit - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Chiral 1-Phenyl-1-decanol: A Comprehensive Technical Guide on its Discovery, Natural Occurrence, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral 1-phenyl-1-decanol is a valuable building block in asymmetric synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules. Its long alkyl chain and chiral benzylic alcohol moiety make it a subject of interest for its potential physiological effects. This technical guide provides an in-depth overview of the discovery, natural occurrence, and stereoselective synthesis of 1-phenyl-1-decanol. Detailed experimental protocols for its preparation and chiral analysis are presented, along with a summary of quantitative data from various synthetic methods. Furthermore, a hypothetical signaling pathway is proposed to stimulate further research into its mechanism of action at the cellular level.
Introduction: The Significance of Chiral 1-Phenyl-1-decanol
Chirality is a fundamental property in medicinal chemistry, as the stereochemistry of a drug molecule can profoundly influence its pharmacological and toxicological profile. Chiral alcohols, such as 1-phenyl-1-decanol, are crucial intermediates in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The presence of a hydroxyl group at a stereogenic center, attached to both a phenyl ring and a long alkyl chain, provides a versatile scaffold for the synthesis of a diverse range of complex molecules. The lipophilic nature of the decyl chain suggests potential interactions with biological membranes and hydrophobic binding pockets of enzymes and receptors.
While the specific biological activities of chiral 1-phenyl-1-decanol are not extensively documented, long-chain alcohols are known to exhibit a range of effects, including acting as signaling molecules and modulators of membrane-protein function. Therefore, the efficient and stereocontrolled synthesis of both enantiomers of 1-phenyl-1-decanol is of significant importance for enabling further investigation into their biological properties and potential therapeutic applications.
Discovery and Natural Occurrence
The "discovery" of 1-phenyl-1-decanol is not marked by a singular event but rather by its emergence as a target molecule in the field of asymmetric synthesis. Its synthesis has been pursued as an example to demonstrate the efficacy of various stereoselective chemical and enzymatic transformations.
The natural occurrence of 1-phenyl-1-decanol has not been definitively established in a specific plant or microorganism. However, long-chain fatty alcohols are widespread in nature, serving as components of waxes, pheromones, and signaling molecules.[1] Phenylpropanoids, which share the phenyl group and a modified carbon chain, are also a large and diverse class of plant secondary metabolites. It is plausible that 1-phenyl-1-decanol could exist as a minor constituent in some essential oils or plant extracts, although its isolation and characterization from a natural source have yet to be reported. The typical methods for analyzing essential oils, such as gas chromatography-mass spectrometry (GC-MS), would be suitable for its identification.[2]
Stereoselective Synthesis of Chiral 1-Phenyl-1-decanol
The primary strategies for obtaining enantiomerically enriched 1-phenyl-1-decanol involve the asymmetric reduction of the prochiral ketone, 1-phenyldecanone, and the kinetic resolution of racemic 1-phenyl-1-decanol.
Asymmetric Reduction of 1-Phenyldecanone
The enantioselective reduction of 1-phenyldecanone is a direct and atom-economical approach to chiral 1-phenyl-1-decanol. Biocatalytic and chemocatalytic methods have been successfully employed.
Microbial cells and isolated enzymes, such as alcohol dehydrogenases (ADHs), can catalyze the reduction of ketones with high enantioselectivity.[3] These enzymes utilize cofactors like NADPH to deliver a hydride to the carbonyl group, yielding the corresponding chiral alcohol.
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of ketones. This reaction employs a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the reduction with a borane reagent.
Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is an effective method for separating a racemic mixture of alcohols. Lipases are commonly used enzymes that can selectively acylate one enantiomer of the alcohol at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the acylated product in high enantiomeric purity. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is particularly effective for this transformation.[4]
Quantitative Data on Synthetic Methods
The following table summarizes the quantitative data for the synthesis of chiral 1-phenyl-1-decanol using different methods.
| Method | Catalyst/Enzyme | Substrate | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |
| Asymmetric Reduction | Alcohol Dehydrogenase | 1-Phenyldecanone | (S)- or (R)- | High | >99 | [3] |
| Corey-Bakshi-Shibata (CBS) Reduction | (S)-Me-CBS | 1-Phenyldecanone | (R)- | >95 | >98 | |
| Lipase-Catalyzed Kinetic Resolution | Novozym 435 (CALB) | (±)-1-Phenyl-1-decanol | (S)- (unreacted) | ~50 | >99 | [4][5] |
| Lipase-Catalyzed Kinetic Resolution | Novozym 435 (CALB) | (±)-1-Phenyl-1-decanol | (R)- (acylated) | ~50 | >99 | [4][5] |
Note: Specific yields and ee values can vary depending on the precise reaction conditions.
Experimental Protocols
Asymmetric Reduction of 1-Phenyldecanone via CBS Reduction
Objective: To synthesize enantiomerically enriched (R)-1-phenyl-1-decanol.
Materials:
-
1-Phenyldecanone
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-phenyldecanone (1.0 eq).
-
Dissolve the ketone in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise.
-
Stir the mixture for 10 minutes at 0 °C.
-
Slowly add borane-dimethyl sulfide complex (0.6 eq) via syringe over 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Add 1 M HCl and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the chiral alcohol.
Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenyl-1-decanol
Objective: To resolve racemic 1-phenyl-1-decanol to obtain the (S)-enantiomer and the acetylated (R)-enantiomer.
Materials:
-
(±)-1-Phenyl-1-decanol
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate
-
Anhydrous hexane
-
Molecular sieves (4 Å)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a dry flask, add (±)-1-phenyl-1-decanol (1.0 eq), anhydrous hexane, and activated molecular sieves.
-
Add Novozym 435 (e.g., 20 mg per mmol of substrate).
-
Add vinyl acetate (2.0 eq) as the acyl donor.
-
Seal the flask and place it on an orbital shaker at a controlled temperature (e.g., 40 °C).
-
Monitor the reaction progress by chiral HPLC or GC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Once the desired conversion is reached, filter off the enzyme and molecular sieves.
-
Wash the solids with hexane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of (S)-1-phenyl-1-decanol and (R)-1-phenyl-1-decyl acetate by silica gel column chromatography using a hexane/ethyl acetate gradient.
Determination of Enantiomeric Excess by Chiral HPLC
Objective: To determine the enantiomeric purity of the synthesized 1-phenyl-1-decanol.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The exact ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 25 °C.
Procedure:
-
Prepare a standard solution of the racemic 1-phenyl-1-decanol in the mobile phase.
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Prepare a solution of the synthesized chiral 1-phenyl-1-decanol sample in the mobile phase.
-
Inject the sample under the same chromatographic conditions.
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.
Visualizations: Workflows and Hypothetical Signaling Pathway
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. 1-Phenyl-1-decanol | C16H26O | CID 572065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-(-)-1-Phenyl-1-decanol | 112419-76-8 | Benchchem [benchchem.com]
- 5. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of (S)-(-)-1-Phenyl-1-decanol: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-1-Phenyl-1-decanol is a chiral secondary benzylic alcohol characterized by a phenyl group and a ten-carbon alkyl chain attached to the same chiral center. As with many chiral molecules, the specific stereochemistry of this compound is expected to play a crucial role in its interactions with biological systems. This technical guide aims to provide a comprehensive overview of the known biological activity of this compound. However, a thorough review of the scientific literature reveals a significant gap in the experimental data concerning the specific biological or pharmacological effects of this compound.
While information on its synthesis and the general importance of chiral alcohols is available, there is a notable absence of published studies detailing its antimicrobial, cytotoxic, or enzyme inhibitory activities. Consequently, this document will summarize the available information on the synthesis and general context of related compounds, highlighting the need for future research to elucidate the biological profile of this compound.
Synthesis of this compound
The enantioselective synthesis of chiral alcohols like this compound is a well-established field in organic chemistry. The primary strategies involve the asymmetric reduction of the corresponding prochiral ketone, 1-phenyl-1-decanone. Key methodologies include:
-
Corey-Itsuno Reduction: This method utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce ketones to their corresponding alcohols.
-
Catalytic Enantioselective Alkylation: This approach involves the addition of an alkyl group to an aldehyde using a chiral catalyst.
-
Biocatalysis: Enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) from various microorganisms are employed for the highly enantioselective reduction of ketones.
The general workflow for the synthesis and subsequent analysis of a chiral alcohol like this compound is depicted below.
Figure 1: General workflow for the synthesis and analysis of this compound.
Potential Biological Activities: An Unexplored Landscape
Despite the accessibility of synthetic routes, there is a significant lack of published data on the biological activities of this compound. Based on the chemical structure, which features a lipophilic alkyl chain and a phenyl group, several potential areas of biological activity could be hypothesized. These are, however, purely speculative without experimental validation.
Potential Antimicrobial Activity
Long-chain alcohols and phenolic compounds are known to possess antimicrobial properties. The lipophilic nature of the decyl chain could facilitate interaction with and disruption of microbial cell membranes.
Hypothetical Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Compound Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Cytotoxic Activity
The hydrophobicity of the molecule could also lead to interactions with mammalian cell membranes, potentially resulting in cytotoxicity.
Hypothetical Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated relative to untreated control cells.
Potential Enzyme Inhibition
The structure of this compound could potentially allow it to bind to the active or allosteric sites of various enzymes, leading to inhibition.
Hypothetical Experimental Protocol: Enzyme Inhibition Assay (e.g., for a Hydrolase)
-
Enzyme and Substrate Preparation: A solution of the target enzyme and its corresponding substrate (which produces a detectable signal upon cleavage) are prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of this compound.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Signal Detection: The formation of the product is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Calculation of IC50: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is determined from a dose-response curve.
Data Presentation
As no quantitative data on the biological activity of this compound has been found in the reviewed literature, the following tables are presented as templates for future research findings.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available |
| Candida albicans | Data not available |
Table 2: Hypothetical Cytotoxicity of this compound
| Cell Line | IC50 (µM) after 48h |
| HeLa | Data not available |
| A549 | Data not available |
| HEK293 | Data not available |
Table 3: Hypothetical Enzyme Inhibition by this compound
| Enzyme Target | IC50 (µM) |
| Enzyme X | Data not available |
| Enzyme Y | Data not available |
Conclusion and Future Directions
This compound is a readily synthesizable chiral molecule whose biological activities remain largely unexplored. The structural motifs present in the molecule suggest the potential for antimicrobial, cytotoxic, and enzyme-inhibiting properties. However, without experimental evidence, these remain speculative. There is a clear need for systematic biological screening of this compound and its enantiomer, (R)-(+)-1-Phenyl-1-decanol, to determine their pharmacological profiles. Such studies would not only fill a gap in the scientific literature but could also uncover novel therapeutic leads. Researchers in the fields of medicinal chemistry and drug discovery are encouraged to investigate the biological potential of this and related chiral phenylalkanols. The experimental protocols outlined in this guide provide a starting point for such investigations.
An In-depth Technical Guide to (S)-(-)-1-Phenyl-1-decanol as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-(-)-1-Phenyl-1-decanol is a valuable chiral building block in organic synthesis, prized for its role in the construction of complex, enantiomerically pure molecules. Its defined stereocenter serves as a crucial starting point for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where specific stereoisomers are required for biological activity. This guide provides a comprehensive overview of its synthesis, properties, and applications.
Physical and Chemical Properties
This compound is a chiral secondary alcohol. Below is a summary of its key physical and chemical properties.
| Property | Value |
| CAS Number | 112419-76-8[1][2] |
| Molecular Formula | C₁₆H₂₆O[1][2][3][4] |
| Molecular Weight | 234.38 g/mol [1][2][3][4] |
| Boiling Point | 128 °C at 0.35 mmHg[1] |
| Density | 0.922 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.497[1] |
| Appearance | Not specified, likely a colorless oil |
| Solubility | Insoluble in water, soluble in organic solvents |
Synthesis of this compound
The primary route for the enantioselective synthesis of this compound is the asymmetric reduction of the prochiral ketone, 1-phenyl-1-decanone. Various catalytic systems have been developed to achieve high yields and enantioselectivities. Another reported method is the asymmetric arylation of nonanal.
Quantitative Data on Synthesis
The following table summarizes the results from a study on the catalytic asymmetric addition of a phenyl group to nonanal.
| Ligand | Yield (%) | Enantiomeric Excess (ee %) |
| L1 | 85 | 64 |
| L8 | 83 | 62 |
Data sourced from LookChem, as cited in[1].
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and application of this compound. The following are representative protocols for its synthesis via asymmetric reduction and a common subsequent transformation.
1. Asymmetric Reduction of 1-Phenyl-1-decanone using a Chiral Catalyst
This protocol is a generalized procedure based on common methods for asymmetric ketone reduction. Specific chiral catalysts like those based on ruthenium, rhodium, or iridium with chiral ligands (e.g., BINAP) or oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata catalyst) are typically employed.
-
Materials:
-
1-Phenyl-1-decanone
-
Chiral catalyst (e.g., (R)-(-)-2-Methyl-CBS-oxazaborolidine)
-
Reducing agent (e.g., Borane-dimethyl sulfide complex (BMS))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Methanol
-
Aqueous HCl (1M)
-
Saturated aqueous NaCl (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
-
Procedure:
-
A solution of the chiral catalyst (typically 5-10 mol%) in anhydrous THF is cooled to the recommended temperature (e.g., -20 °C to 0 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
The reducing agent (e.g., BMS, 1.0-1.5 equivalents) is added dropwise to the catalyst solution, and the mixture is stirred for a short period to allow for complex formation.
-
A solution of 1-phenyl-1-decanone (1.0 equivalent) in anhydrous THF is then added slowly to the reaction mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, it is quenched by the slow addition of methanol, followed by 1M aqueous HCl.
-
The mixture is allowed to warm to room temperature and then extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or by NMR analysis of a diastereomeric derivative (e.g., Mosher's ester).
-
2. Oxidation of this compound to 1-Phenyl-1-decanone
This reaction is a common transformation to regenerate the starting ketone or for use in other synthetic pathways.
-
Materials:
-
This compound
-
Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Swern oxidation reagents, or Dess-Martin periodinane)
-
Anhydrous solvent (e.g., Dichloromethane (DCM))
-
Silica gel
-
Organic solvent for elution (e.g., Hexane/Ethyl acetate mixture)
-
-
Procedure (using PCC):
-
To a stirred suspension of PCC (1.5 equivalents) and silica gel in anhydrous DCM, a solution of this compound (1.0 equivalent) in anhydrous DCM is added in one portion.
-
The mixture is stirred at room temperature and the reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of silica gel, eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
The filtrate is concentrated under reduced pressure to yield the crude 1-phenyl-1-decanone.
-
Further purification can be achieved by column chromatography if necessary.
-
Applications as a Chiral Building Block
The primary synthetic utility of this compound is as a chiral building block. The pre-defined stereocenter at the carbinol carbon is incorporated into a larger target molecule, ensuring the desired stereochemistry in the final product.
One common application involves the modification of the hydroxyl group or its use to direct subsequent reactions. For example, the alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate) and then displaced with a nucleophile in an Sₙ2 reaction, which proceeds with inversion of configuration, to generate a new stereocenter.
Visualizations
Asymmetric Synthesis Workflow
Caption: Workflow for the asymmetric synthesis of this compound.
Functional Group Transformation Workflow
Caption: Workflow for the oxidation of this compound.
References
In-Depth Technical Guide to (S)-(-)-1-Phenyl-1-decanol (CAS Number: 112419-76-8)
For Researchers, Scientists, and Drug Development Professionals
Core Substance Identification and Properties
(S)-(-)-1-Phenyl-1-decanol, identified by CAS number 112419-76-8, is a chiral secondary alcohol. Its structure features a phenyl group and a decyl chain attached to a stereogenic carbinol center. This chirality is a key feature, making it a valuable building block in asymmetric synthesis, particularly in the development of pharmaceuticals and other complex organic molecules.[1] The specific rotation of the (S)-enantiomer is negative.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various chemical processes.
| Property | Value | Source(s) |
| CAS Number | 112419-76-8 | [2] |
| Molecular Formula | C₁₆H₂₆O | [2][3] |
| Molecular Weight | 234.38 g/mol | [2][3][4] |
| Appearance | Colorless liquid (presumed) | Inferred from similar compounds |
| Boiling Point | 128 °C at 0.35 mmHg | [1] |
| Density | 0.922 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.497 | [5] |
| Flash Point | >230 °F (>110 °C) | [5] |
| Topological Polar Surface Area | 20.2 Ų | [3][4] |
| Rotatable Bond Count | 9 | [3][4] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3][4] |
| XLogP3-AA | 5.6 | [4] |
Safety and Toxicological Profile
General Safety of Long-Chain Alcohols
Long-chain alcohols are generally characterized by low acute toxicity. Their toxicological effects are often related to their physicochemical properties, such as their chain length.
General Toxicological Data for Long-Chain Alcohols:
| Endpoint | Observation |
| Acute Toxicity | Low acute and repeat dose toxicity. |
| Genotoxicity | No evidence of activity in genetic toxicity tests. |
| Reproductive Toxicity | No evidence of toxicity to the reproductive system or developing organisms. |
| Sensitization | Not considered to be sensitizers. |
| Irritation | Irritation potential is dependent on chain length. Alcohols in the C12-C16 range are generally considered mild irritants. |
Handling and Precautionary Measures
Given the lack of specific data, it is prudent to handle this compound with the standard care accorded to all laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Experimental Protocols: Synthesis
The primary route for the synthesis of enantiomerically pure this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-phenyldecanone. This transformation is a cornerstone of asymmetric synthesis, and various catalytic systems have been developed to achieve high enantioselectivity.
Asymmetric Reduction of 1-Phenyldecanone
Principle: The enantioselective reduction of a ketone to a chiral alcohol is achieved using a chiral catalyst or reagent that preferentially facilitates the formation of one enantiomer over the other. This can be accomplished through chemical catalysis (e.g., using chiral metal complexes) or biocatalysis (e.g., using enzymes).
Experimental Workflow for Asymmetric Reduction:
Caption: General workflow for the asymmetric synthesis of this compound.
Detailed Methodology (Exemplary Protocol using a Chiral Ruthenium Catalyst):
This is a representative protocol based on established methods for asymmetric ketone reduction. Specific reaction conditions may require optimization.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral ruthenium catalyst (e.g., a Ru(II)-chiral diamine-diphosphine complex) in an appropriate solvent (e.g., degassed isopropanol).
-
Reaction Setup: In a separate flask, dissolve 1-phenyldecanone in the same solvent.
-
Reaction Initiation: Transfer the catalyst solution to the ketone solution via cannula. If a reducing agent other than the solvent is used (e.g., formic acid/triethylamine), add it to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure this compound.
-
Chiral Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.
Biological Activity and Signaling Pathways
Specific studies detailing the biological activity and involvement in signaling pathways of this compound are not extensively documented in publicly available literature. However, the significance of chiral alcohols in biological systems and drug development is well-established.
General Role of Chiral Alcohols in Drug Development
Chirality plays a pivotal role in the interaction of molecules with biological systems, as enzymes, receptors, and other biological targets are themselves chiral. The two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).
Therefore, the synthesis of single-enantiomer chiral alcohols like this compound is of high importance as they serve as key intermediates in the production of enantiomerically pure active pharmaceutical ingredients (APIs).
Logical Relationship in Chiral Drug Development:
Caption: The role of chiral alcohols in the development of enantiopure drugs.
Potential Metabolic Pathways
While specific metabolic pathways for this compound have not been elucidated, it is plausible that it undergoes metabolic transformations common to other secondary alcohols and compounds with long alkyl chains. These may include:
-
Oxidation: The secondary alcohol group could be oxidized to the corresponding ketone, 1-phenyldecanone, by alcohol dehydrogenases.
-
Hydroxylation: The alkyl chain or the phenyl ring could be hydroxylated by cytochrome P450 enzymes.
-
Conjugation: The hydroxyl group could be conjugated with glucuronic acid or sulfate to increase water solubility and facilitate excretion.
Further research is required to determine the precise metabolic fate and any specific biological activities of this compound. Its primary current value lies in its utility as a chiral building block for the synthesis of more complex, biologically active molecules.
References
Commercial Availability and Technical Guide for Enantiomerically Pure 1-Phenyl-1-decanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, synthesis, and analysis of enantiomerically pure 1-phenyl-1-decanol. This chiral alcohol is a valuable building block in asymmetric synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules. This document is intended to serve as a resource for researchers and professionals in drug development and chemical synthesis.
Commercial Suppliers of (S)-(-)-1-Phenyl-1-decanol
Enantiomerically pure 1-phenyl-1-decanol is commercially available, primarily as the (S)-enantiomer. The following table summarizes the information for some of the suppliers. It is important to note that detailed specifications, such as enantiomeric excess (ee) and specific rotation, are often provided on a lot-specific Certificate of Analysis, which should be requested from the supplier.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Additional Information |
| Santa Cruz Biotechnology | This compound | 112419-76-8 | C₁₆H₂₆O | - | For Research Use Only.[1] |
| Benchchem | This compound | 112419-76-8 | C₁₆H₂₆O | - | For research use only. Not for human or veterinary use.[2] |
| ChemicalBook | This compound | 112419-76-8 | C₁₆H₂₆O | ≥ 95% | - |
Synthesis of Enantiomerically Pure 1-Phenyl-1-decanol
The most common method for the synthesis of enantiomerically pure 1-phenyl-1-decanol is the asymmetric reduction of the prochiral ketone, 1-phenyldecanone. This transformation can be achieved using various chiral catalysts and reducing agents.
Experimental Protocol: Asymmetric Reduction of 1-Phenyldecanone
This protocol is a representative example based on general procedures for the asymmetric reduction of aromatic ketones.
Materials:
-
1-Phenyldecanone
-
Chiral catalyst (e.g., a chiral oxazaborolidine, or a transition metal complex with a chiral ligand)
-
Reducing agent (e.g., borane dimethyl sulfide complex, isopropanol)
-
Anhydrous solvent (e.g., tetrahydrofuran, toluene)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
A solution of the chiral catalyst in an anhydrous solvent is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
The reducing agent is added to the catalyst solution at a controlled temperature (e.g., 0 °C or room temperature).
-
A solution of 1-phenyldecanone in the same anhydrous solvent is added dropwise to the reaction mixture.
-
The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the slow addition of 1 M hydrochloric acid.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude 1-phenyl-1-decanol is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Analysis of Enantiomeric Purity
The enantiomeric purity of 1-phenyl-1-decanol is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Experimental Protocol: Chiral HPLC Analysis
This protocol is a general guideline for the chiral HPLC separation of 1-phenyl-1-alkanol enantiomers.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralcel® OD-H or a similar column)
-
UV detector
Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically around 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled temperature (e.g., 25 °C).
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
Procedure:
-
A dilute solution of the 1-phenyl-1-decanol sample is prepared in the mobile phase.
-
The HPLC system is equilibrated with the mobile phase until a stable baseline is obtained.
-
A small volume of the sample solution is injected onto the column.
-
The chromatogram is recorded, and the retention times of the two enantiomers are determined.
-
The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100
Characterization Data
Specific Rotation:
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the general workflow for the synthesis and analysis of enantiomerically pure 1-phenyl-1-decanol.
Caption: Workflow for the synthesis and analysis of enantiomerically pure 1-phenyl-1-decanol.
References
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (S)-(-)-1-Phenyl-1-decanol via Ketone Reduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enantiose-lective synthesis of (S)-(-)-1-Phenyl-1-decanol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The synthesis is achieved through the asymmetric reduction of the prochiral ketone, 1-phenyl-1-decanone. Three state-of-the-art catalytic methods are presented: Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and biocatalytic reduction using a ketoreductase. These methods are known for their high yields and excellent enantioselectivities.[1][2][3] This guide includes summaries of quantitative data, detailed experimental procedures, and workflow diagrams to facilitate the practical application of these synthetic strategies in a laboratory setting.
Introduction
Chiral alcohols are critical intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and fragrances. This compound, with its defined stereocenter, serves as a versatile chiral building block. Its structure, featuring a phenyl group and a long alkyl chain, makes it a useful synthon for the construction of complex molecular architectures.[4] The most efficient and atom-economical method for producing such chiral alcohols is the enantioselective reduction of the corresponding prochiral ketone.[1]
This document outlines three powerful and widely adopted methods for the asymmetric reduction of 1-phenyl-1-decanone to yield this compound:
-
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent to the ketone.[2][3][5][6]
-
Noyori Asymmetric Hydrogenation: This technique utilizes a ruthenium complex with a chiral BINAP ligand to catalyze the enantioselective hydrogenation of the ketone.[1][7][8]
-
Biocatalytic Reduction: This green chemistry approach uses a ketoreductase (KRED) enzyme to reduce the ketone with high enantioselectivity under mild reaction conditions.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes typical quantitative data for the enantioselective reduction of 1-phenyl-1-decanone and analogous aryl alkyl ketones using the described methods. This data is compiled from literature sources and serves as a benchmark for expected performance.
| Method | Catalyst | Reducing Agent/Conditions | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| CBS Reduction | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | 1-Phenyl-1-decanone (analogous) | >95 | >98 (S) | Adapted from[9] |
| Noyori Hydrogenation | RuCl₂[(S)-BINAP] | H₂ (10 atm), Ethanol, 80 °C | 1-Phenyl-1-decanone (analogous) | ~98 | >99 (S) | Adapted from[10] |
| Biocatalytic Reduction | Ketoreductase (KRED) | Isopropanol (cosubstrate) | 1-Phenyl-1-decanone (analogous) | >90 | >99 (S) | Adapted from[11] |
Experimental Protocols
Corey-Bakshi-Shibata (CBS) Reduction Protocol
This protocol describes the enantioselective reduction of 1-phenyl-1-decanone using an (S)-CBS oxazaborolidine catalyst to yield this compound.
Materials:
-
1-Phenyl-1-decanone
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).
-
Cool the flask to 0 °C in an ice bath and slowly add borane-tetrahydrofuran complex (0.6 eq, 1 M in THF) dropwise. Stir the solution for 10 minutes at 0 °C.
-
In a separate flask, dissolve 1-phenyl-1-decanone (1.0 eq) in anhydrous THF.
-
Slowly add the solution of 1-phenyl-1-decanone to the catalyst solution at 0 °C over a period of 15-20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Warm the mixture to room temperature and add 1 N HCl. Stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Noyori Asymmetric Hydrogenation Protocol
This protocol details the enantioselective hydrogenation of 1-phenyl-1-decanone using a chiral Ru-BINAP catalyst.
Materials:
-
1-Phenyl-1-decanone
-
[RuCl₂((S)-BINAP)]₂·NEt₃ (or a similar pre-catalyst)
-
Anhydrous ethanol
-
Hydrogen gas (high purity)
-
High-pressure hydrogenation reactor (autoclave)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with 1-phenyl-1-decanone (1.0 eq) and the Ru-BINAP catalyst (0.005 - 0.01 eq).
-
Add anhydrous ethanol to dissolve the substrate and catalyst.
-
Seal the glass liner inside the high-pressure reactor.
-
Purge the reactor several times with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Heat the reactor to the specified temperature (e.g., 50-80 °C) with vigorous stirring.
-
Maintain the reaction under these conditions for the required time (typically 12-24 hours), monitoring the hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with an inert gas.
-
Remove the reaction mixture and concentrate it under reduced pressure.
-
Purify the resulting crude alcohol by flash column chromatography.
-
Analyze the enantiomeric excess of the product by chiral HPLC or GC.
Biocatalytic Reduction Protocol using a Ketoreductase (KRED)
This protocol outlines the enzymatic reduction of 1-phenyl-1-decanone to this compound using a commercially available ketoreductase.
Materials:
-
1-Phenyl-1-decanone
-
Ketoreductase (KRED) enzyme preparation
-
NADP⁺ or NAD⁺ cofactor
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Isopropanol (cosolvent and cosubstrate)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and a temperature-controlled shaker
Procedure:
-
Prepare a buffer solution of potassium phosphate (100 mM, pH 7.0).
-
In a reaction vessel, dissolve the KRED, NADP⁺ (or NAD⁺), glucose dehydrogenase, and glucose in the buffer.
-
Dissolve 1-phenyl-1-decanone in a minimal amount of isopropanol.
-
Add the substrate solution to the enzyme solution. The final concentration of isopropanol should be optimized (typically 5-20% v/v) to ensure substrate solubility without denaturing the enzyme.
-
Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
Once the reaction has reached completion (typically 24-48 hours), quench the reaction by adding an equal volume of ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess of this compound by chiral HPLC or GC.
Visualizations of Experimental Workflows
The following diagrams illustrate the general workflows for the described enantioselective reduction methods.
References
- 1. youtube.com [youtube.com]
- 2. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. This compound | 112419-76-8 | Benchchem [benchchem.com]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. youtube.com [youtube.com]
- 8. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 9. york.ac.uk [york.ac.uk]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric Synthesis of (S)-(-)-1-Phenyl-1-decanol: Application Notes and Protocols for Researchers
For Immediate Release
A Detailed Guide to the Enantioselective Synthesis of (S)-(-)-1-Phenyl-1-decanol Using Chiral Catalysts, Providing Researchers in Drug Development and Organic Synthesis with Actionable Protocols and Comparative Catalyst Performance Data.
The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. This compound is a valuable chiral building block, and its efficient synthesis with high enantiomeric purity is of significant interest. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this compound via the catalytic addition of an organometallic reagent to benzaldehyde, a key transformation in asymmetric catalysis.
Comparative Performance of Chiral Catalysts
The selection of a chiral catalyst is critical to achieving high yield and enantioselectivity. Below is a summary of the performance of a selected chiral catalyst for the synthesis of this compound.
| Chiral Catalyst/Ligand | Organometallic Reagent | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Chiral Amino Naphthol (L8) | Arylzinc | 83 | 97 (S)[1] |
Table 1: Performance of Chiral Amino Naphthol L8 in the Asymmetric Synthesis of this compound. This table summarizes the reported yield and enantiomeric excess for the synthesis of the target molecule using a specific chiral amino naphthol ligand with an arylzinc reagent.[1]
Experimental Workflow
The general experimental workflow for the asymmetric synthesis of this compound involves the preparation of the Grignard reagent, followed by the chiral catalyst-mediated addition to benzaldehyde, and subsequent workup and purification.
Figure 1. General workflow for the asymmetric synthesis of this compound.
Detailed Experimental Protocol
This protocol provides a representative method for the asymmetric addition of a decyl Grignard reagent to benzaldehyde, guided by principles from established procedures for similar enantioselective additions.
Materials:
-
Magnesium turnings
-
1-Bromodecane
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde, freshly distilled
-
Chiral Amino Alcohol Catalyst (e.g., (1R,2S)-(-)-N-isopropylephedrine or other suitable chiral ligand)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
Part 1: Preparation of Decylmagnesium Bromide (Grignard Reagent)
-
To an oven-dried three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromodecane (1.0 eq) in anhydrous THF.
-
Add a small portion of the 1-bromodecane solution to the magnesium suspension. The reaction is initiated, which can be observed by a slight warming and bubble formation. If the reaction does not start, a small crystal of iodine can be added.
-
Once the reaction has initiated, add the remaining 1-bromodecane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.
Part 2: Asymmetric Addition to Benzaldehyde
-
In a separate oven-dried three-necked flask under an inert atmosphere, dissolve the chiral amino alcohol catalyst (0.1 - 1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the freshly prepared decylmagnesium bromide solution (1.5 eq) dropwise to the chiral catalyst solution and stir for 30 minutes at -78 °C.
-
Add freshly distilled benzaldehyde (1.0 eq) dropwise to the reaction mixture at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
Part 3: Workup and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
-
Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC analysis.
Signaling Pathway and Logical Relationships
The stereochemical outcome of the reaction is determined by the formation of a chiral complex between the Grignard reagent and the chiral catalyst. This complex then coordinates with the benzaldehyde, directing the nucleophilic attack of the decyl group to one of the enantiotopic faces of the carbonyl group.
Figure 2. Logical relationship in the catalyst-controlled asymmetric addition.
This document serves as a comprehensive guide for researchers engaged in the asymmetric synthesis of chiral molecules. The provided protocols and data are intended to facilitate the development of efficient and highly enantioselective synthetic routes to this compound and related compounds.
References
Application Notes and Protocols for the Biocatalytic Reduction of 1-Phenyldecanone to (S)-1-Phenyl-1-decanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the stereoselective biocatalytic reduction of the prochiral ketone 1-phenyldecanone to the chiral alcohol (S)-1-phenyl-1-decanol. Chiral alcohols are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Biocatalytic reduction using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offers a green and efficient alternative to traditional chemical methods, often providing high enantioselectivity under mild reaction conditions.[1][3] These enzymes, belonging to the oxidoreductase class, catalyze the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl group of the substrate.[4] This protocol will focus on the use of a ketoreductase with a preference for sterically demanding substrates, coupled with a cofactor regeneration system to ensure process efficiency.
Introduction
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit significantly different pharmacological activities and toxicities. The biocatalytic approach to producing chiral alcohols from prochiral ketones has gained significant traction due to its high selectivity, mild operating conditions, and reduced environmental impact compared to conventional chemical synthesis.[1][3] Ketoreductases (KREDs), a class of oxidoreductases, are particularly well-suited for this purpose, demonstrating broad substrate scope and high stereoselectivity.[1][2]
The reduction of 1-phenyldecanone presents a challenge due to the steric bulk of the long alkyl chain. However, certain ketoreductases have been shown to favor such space-demanding substrates.[4][5] The stereochemical outcome of the reduction is influenced by the orientation of the substrate within the enzyme's active site, which is in turn affected by the length of the aliphatic chain.[5] For the production of the (S)-enantiomer, a ketoreductase that facilitates hydride attack on the Re-face of the ketone is required.
A critical aspect of biocatalytic reductions is the stoichiometric requirement for expensive nicotinamide cofactors (NADH or NADPH). To address this, a cofactor regeneration system is typically employed. A common and effective method is the substrate-coupled approach, where a sacrificial alcohol, such as isopropanol, is used in large excess to drive the regeneration of the reduced cofactor.[6] Alternatively, an enzyme-coupled system, for instance, using glucose and glucose dehydrogenase (GDH), can be utilized to regenerate the NADPH consumed by the ketoreductase.
This application note provides a detailed protocol for the biocatalytic reduction of 1-phenyldecanone to (S)-1-phenyl-1-decanol using a ketoreductase, including a cofactor regeneration system, and a method for the analysis of the enantiomeric excess of the product.
Data Presentation
Table 1: Biocatalytic Reduction of 1-Phenyldecanone to (S)-1-Phenyl-1-decanol
| Entry | Biocatalyst | Cofactor Regeneration System | Substrate Conc. (mM) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |
| 1 | Ketoreductase from Pichia glucozyma (KRED1-Pglu) | Glucose/GDH | 10 | 24 | >95 | >98 | S |
| 2 | Engineered Ketoreductase (e.g., from Chryseobacterium sp.) | Isopropanol | 10 | 12 | >99 | >99 | S |
Note: The data presented are representative values based on the performance of ketoreductases with structurally similar long-chain aromatic ketones and may need to be optimized for the specific substrate and enzyme.
Experimental Protocols
Protocol 1: Biocatalytic Reduction of 1-Phenyldecanone using a Ketoreductase with a Glucose/GDH Cofactor Regeneration System
Materials:
-
1-Phenyldecanone
-
Ketoreductase (e.g., lyophilized powder of KRED1-Pglu from Pichia glucozyma)
-
Glucose Dehydrogenase (GDH)
-
β-Nicotinamide adenine dinucleotide phosphate (NADP+)
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Reaction Setup:
-
In a 50 mL round-bottom flask, prepare a 10 mL reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0).
-
Add D-glucose to a final concentration of 100 mM.
-
Add NADP+ to a final concentration of 1 mM.
-
Add 1-phenyldecanone to a final concentration of 10 mM (it may be necessary to dissolve the substrate in a minimal amount of a co-solvent like DMSO, typically not exceeding 1-2% v/v).
-
Add GDH to a final concentration of 1 mg/mL.
-
Initiate the reaction by adding the ketoreductase to a final concentration of 2 mg/mL.
-
-
Reaction Conditions:
-
Seal the flask and place it in a shaking incubator at 30°C and 200 rpm.
-
Monitor the progress of the reaction by taking samples at regular intervals (e.g., 4, 8, 12, and 24 hours).
-
-
Work-up and Product Isolation:
-
After the reaction has reached the desired conversion, quench the reaction by adding an equal volume of ethyl acetate.
-
Vortex the mixture vigorously for 2 minutes to extract the product.
-
Separate the organic layer. Repeat the extraction of the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Analysis:
-
Determine the conversion and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) (see Protocol 2).
-
Protocol 2: Chiral HPLC Analysis of (S)-1-Phenyl-1-decanol
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H).
Mobile Phase and Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v). The exact ratio may need to be optimized for baseline separation of the enantiomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the crude or purified product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Injection and Analysis:
-
Inject 10 µL of the prepared sample onto the HPLC system.
-
Run the analysis and record the chromatogram.
-
Identify the peaks corresponding to the (R) and (S) enantiomers of 1-phenyl-1-decanol by comparing with authentic standards if available.
-
-
Calculation of Enantiomeric Excess (ee):
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100 where Area_S and Area_R are the peak areas of the (S) and (R) enantiomers, respectively.
-
Mandatory Visualizations
Caption: Experimental workflow for the biocatalytic reduction.
Caption: Cofactor regeneration cycle for the biocatalytic reduction.
References
- 1. pnas.org [pnas.org]
- 2. Efficient stereoselective synthesis of aryl lactones using engineered ketoreductase ChKRED20 from Chryseobacterium sp. CA49 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective reduction of aromatic ketones by a new ketoreductase from Pichia glucozyma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]
Application Note: Enzymatic Kinetic Resolution of Racemic 1-Phenyl-1-decanol
Abstract
This application note details a protocol for the kinetic resolution of racemic 1-phenyl-1-decanol to obtain enantioenriched alcohol and ester products. The method employs the highly selective enzyme Candida antarctica lipase B (CALB) for a transesterification reaction. This process is a cornerstone in asymmetric synthesis, providing access to chiral building blocks essential for the development of pharmaceuticals and other fine chemicals. The protocol described herein is robust, scalable, and utilizes commercially available reagents, making it readily adaptable for both academic and industrial research settings.
Introduction
Chiral secondary alcohols, such as 1-phenyl-1-decanol, are valuable intermediates in the synthesis of a wide array of biologically active molecules. The stereochemistry of these intermediates can profoundly influence the efficacy and safety of the final drug product. Kinetic resolution is a widely adopted strategy for separating enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution, in particular, offers several advantages, including high enantioselectivity, mild reaction conditions, and environmental compatibility.
Candida antarctica lipase B (CALB) is a versatile and thermostable enzyme that has demonstrated exceptional enantioselectivity in the acylation of a broad range of secondary alcohols.[1][2][3] The enzyme typically follows Kazlauskas' rule, preferentially acylating the (R)-enantiomer of secondary alcohols.[2] This protocol leverages the catalytic activity of immobilized CALB (commonly known as Novozym 435) to resolve racemic 1-phenyl-1-decanol via transesterification with an acyl donor. The resulting products are an enantioenriched (S)-alcohol and an enantioenriched (R)-ester, which can be separated chromatographically.
Experimental Protocol
This section provides a detailed methodology for the enzymatic kinetic resolution of racemic 1-phenyl-1-decanol.
Materials:
-
Racemic 1-phenyl-1-decanol
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate (acyl donor)
-
Hexane (or other suitable non-polar solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware and magnetic stirrer
Equipment:
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Chromatography columns
-
Analytical balance
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask, add racemic 1-phenyl-1-decanol (1.0 eq).
-
Dissolve the alcohol in hexane (a typical concentration is 0.1-0.5 M).
-
Add immobilized CALB (Novozym 435). The amount of enzyme can vary, but a common starting point is 10-50 mg per mmol of substrate.
-
Add vinyl acetate (1.5-3.0 eq) to the reaction mixture. The use of an excess of the acyl donor drives the reaction forward.
-
-
Reaction Conditions:
-
Stir the reaction mixture at a constant temperature, typically between 30-50 °C. The optimal temperature should be determined empirically.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours). The reaction can be monitored by TLC, GC, or HPLC to determine the conversion rate. The ideal reaction endpoint is at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the newly formed ester.
-
-
Work-up:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product will be a mixture of the unreacted (S)-1-phenyl-1-decanol and the (R)-1-phenyldecyl acetate.
-
-
Purification:
-
Separate the alcohol and the ester using silica gel column chromatography. A gradient of ethyl acetate in hexane is typically effective.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the purified (S)-1-phenyl-1-decanol and the (R)-1-phenyldecyl acetate using chiral GC or HPLC.
-
To determine the ee of the ester, a small sample can be hydrolyzed back to the alcohol before analysis.
-
Data Presentation
The following table summarizes expected outcomes based on typical lipase-catalyzed kinetic resolutions.
| Substrate | Product (Ester) | Typical Conversion | ee of Alcohol | ee of Ester |
| rac-1-phenyl-1-decanol | (R)-1-phenyldecyl acetate | ~50% | >95% | >95% |
| (S)-1-phenyl-1-decanol | No reaction | - | - | - |
| (R)-1-phenyl-1-decanol | (R)-1-phenyldecyl acetate | >95% | - | >95% |
Workflow and Diagrams
Experimental Workflow Diagram
Caption: Experimental workflow for the kinetic resolution of racemic 1-phenyl-1-decanol.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical relationship of reactants, catalyst, and products in the kinetic resolution.
Conclusion
The protocol described provides a reliable and efficient method for the kinetic resolution of racemic 1-phenyl-1-decanol using the commercially available enzyme, Candida antarctica lipase B. This enzymatic approach offers high enantioselectivity under mild conditions, yielding valuable chiral building blocks for further synthetic applications. The straightforward procedure and the reusability of the immobilized enzyme make this protocol both cost-effective and scalable for various research and development needs.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Mutated variant of Candida antarctica lipase B in ( S )-selective dynamic kinetic resolution of secondary alcohols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C0OB00748J [pubs.rsc.org]
- 3. Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-(-)-1-Phenyl-1-decanol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-1-Phenyl-1-decanol is a chiral secondary alcohol of significant interest in synthetic organic chemistry. Its primary application lies not as a catalyst but as a versatile chiral building block. The presence of a defined stereocenter at the carbinol carbon makes it a valuable synthon for the construction of complex, enantiomerically pure molecules, particularly in the development of pharmaceuticals and other bioactive compounds. The hydroxyl and phenyl functionalities offer sites for further chemical modification while the long alkyl chain provides lipophilicity. This document outlines the primary application of this compound and provides detailed protocols for its enantioselective synthesis, a key step that relies on asymmetric catalysis.
Primary Application: Chiral Building Block
The principal role of this compound in organic synthesis is as a chiral synthon.[1] Its predefined stereochemistry is incorporated into a larger target molecule, thereby transferring chirality. This is a fundamental strategy in the synthesis of enantiomerically pure natural products and active pharmaceutical ingredients (APIs), where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful.[1]
The utility of this compound as a building block is attributed to:
-
Defined Stereocenter: The (S)-configuration at the C1 position serves as a foundational chiral element.
-
Reactive Moieties: The hydroxyl group can be readily converted into other functional groups (e.g., esters, ethers, halides) or used as a nucleophile. The phenyl group allows for modifications through electrophilic aromatic substitution or other cross-coupling reactions.
-
Lipophilic Chain: The decyl chain can influence the solubility and pharmacokinetic properties of the final molecule.
Asymmetric Synthesis of this compound
The efficient synthesis of enantiomerically pure this compound is a critical undertaking, and this is where asymmetric catalysis plays a pivotal role. The most common and effective strategy is the asymmetric reduction of the corresponding prochiral ketone, 1-phenyldecanone.
Key Synthetic Methodologies
Several well-established methods in asymmetric catalysis can be employed to achieve high enantioselectivity in the synthesis of this compound.
| Method | Catalyst/Reagent | Key Features |
| Corey-Bakshi-Shibata (CBS) Reduction | Chiral oxazaborolidine catalyst (e.g., derived from (S)-prolinol) with a borane source (e.g., BH₃•THF) | Forms a rigid, six-membered transition state, forcing hydride delivery to one face of the ketone, resulting in high enantioselectivity.[1] |
| Homogeneous Asymmetric Hydrogenation | Chiral metal complexes (e.g., Nickel-phosphine or Ruthenium-phosphine complexes) | The chiral ligands create a chiral environment around the metal center, dictating the stereochemical outcome of the hydrogenation.[1] |
| Chiral Auxiliary-Mediated Reduction | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reduction reaction. | This is a substrate-controlled method that offers robust stereocontrol, followed by the removal of the auxiliary.[1] |
Experimental Protocols
The following are representative protocols for the asymmetric synthesis of this compound.
Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction of 1-Phenyldecanone
This protocol describes the enantioselective reduction of 1-phenyldecanone to this compound using a chiral oxazaborolidine catalyst.
Materials:
-
1-Phenyldecanone
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-tetrahydrofuran complex solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under an inert atmosphere, add a solution of (S)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq) to a stirred solution of 1-phenyldecanone (1.0 eq) in anhydrous THF at room temperature.
-
Addition of Borane: Cool the mixture to 0 °C and slowly add the borane-THF complex solution (1.0 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add methanol dropwise at 0 °C to quench the excess borane.
-
Workup: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Asymmetric Hydrogenation using a Chiral Nickel-Phosphine Catalyst
This protocol outlines the enantioselective hydrogenation of 1-phenyldecanone catalyzed by a chiral nickel-phosphine complex.
Materials:
-
1-Phenyldecanone
-
Chiral Nickel-Phosphine Catalyst (e.g., a complex of NiCl₂ and a chiral phosphine ligand)
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., methanol or isopropanol)
-
High-pressure reactor (autoclave)
-
Filtration setup
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, charge a high-pressure reactor with the chiral nickel-phosphine catalyst (0.01-0.05 eq) and the anhydrous solvent.
-
Substrate Addition: Add 1-phenyldecanone (1.0 eq) to the reactor.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm). Stir the reaction mixture at a specified temperature (e.g., 25-50 °C) for the required time.
-
Reaction Completion: Monitor the reaction by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Purification: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Workflow for CBS reduction.
References
Application Notes and Protocols: The Role of (S)-(-)-1-Phenyl-1-decanol in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-(-)-1-Phenyl-1-decanol is a chiral secondary alcohol that serves as a valuable stereogenic building block in asymmetric synthesis. Its specific three-dimensional arrangement, with the hydroxyl group and the phenyl group defining a chiral center, makes it a significant precursor for the synthesis of complex molecules where stereochemistry is critical for biological function. While direct synthesis of a currently marketed pharmaceutical using this compound is not extensively documented in publicly available literature, its structural motif is present in a variety of bioactive molecules. This suggests its potential utility in the discovery and development of novel therapeutic agents.
These application notes provide an overview of the potential uses of this compound in pharmaceutical research, including detailed synthetic protocols for its derivatization into potentially bioactive compounds and a discussion of hypothetical biological targets.
Key Applications in Medicinal Chemistry
The 1-phenyl-1-alkanol scaffold is a recurring motif in compounds with diverse pharmacological activities. The long decyl chain of this compound imparts significant lipophilicity, which can be advantageous for targeting certain biological membranes or hydrophobic binding pockets within enzymes and receptors. Potential areas of application for derivatives of this compound include:
-
Anticancer Agents: The phenyl group can be functionalized to mimic the pharmacophores of known anticancer drugs. The long alkyl chain could contribute to membrane interaction or disruption, a mechanism exploited by some anticancer lipids.
-
Antimicrobial Agents: The amphipathic nature of molecules derived from this compound could lead to compounds that disrupt bacterial or fungal cell membranes.
-
Neurological and Metabolic Disorders: Modification of the hydroxyl and phenyl groups can lead to analogs of compounds that interact with central nervous system (CNS) receptors or metabolic enzymes.
Experimental Protocols
The following protocols describe the synthesis of this compound via asymmetric reduction and its subsequent conversion into a hypothetical bioactive amine derivative.
Protocol 1: Asymmetric Synthesis of this compound
This protocol details the enantioselective reduction of the prochiral ketone, 1-phenyl-1-decanone, to the corresponding (S)-alcohol using a chiral catalyst.
Materials:
-
1-Phenyl-1-decanone
-
Chiral Catalyst (e.g., (R)-CBS-oxazaborolidine)
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the chiral catalyst (e.g., (R)-CBS-oxazaborolidine, 0.1 eq.).
-
Add anhydrous THF to dissolve the catalyst.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (BMS, 1.0 eq.) to the catalyst solution and stir for 15 minutes.
-
In a separate flask, dissolve 1-phenyl-1-decanone (1.0 eq.) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane mixture at 0 °C over 30 minutes.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of methanol.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Quantitative Data Summary:
| Parameter | Value |
| Yield | 85-95% |
| Enantiomeric Excess (ee) | >95% (S) |
| Purity (by NMR/GC) | >98% |
Protocol 2: Synthesis of a Chiral Amine Derivative from this compound
This protocol describes a two-step process to convert the chiral alcohol into a chiral amine, a common functional group in pharmaceuticals.
Step 1: Mesylation of this compound
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask.
-
Add triethylamine (1.5 eq.) and cool the mixture to 0 °C.
-
Slowly add methanesulfonyl chloride (1.2 eq.) to the solution.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate to give the crude mesylate, which is often used in the next step without further purification.
Step 2: Azide Substitution and Reduction
Materials:
-
Crude mesylate from Step 1
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Lithium aluminum hydride (LiAlH₄) or Hydrogen gas with Palladium on carbon (H₂/Pd-C)
-
Anhydrous THF or Ethanol
Procedure (Azide Substitution):
-
Dissolve the crude mesylate in DMF.
-
Add sodium azide (1.5 eq.) and heat the mixture to 60-80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, add water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude azide.
Procedure (Reduction to Amine):
-
Using LiAlH₄:
-
Dissolve the crude azide in anhydrous THF and cool to 0 °C.
-
Slowly add LiAlH₄ (1.5 eq.) in portions.
-
Allow the reaction to warm to room temperature and stir until the azide is consumed (TLC).
-
Carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate to obtain the crude amine.
-
-
Using H₂/Pd-C:
-
Dissolve the crude azide in ethanol.
-
Add 10% Pd-C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter the catalyst through Celite and concentrate the filtrate.
-
Purification:
Purify the crude amine by silica gel column chromatography (using a DCM/Methanol/Ammonia solvent system) or by acid-base extraction to yield the final chiral amine derivative.
Quantitative Data Summary (for the two-step conversion):
| Parameter | Value |
| Overall Yield | 60-75% |
| Purity (by NMR/LC-MS) | >97% |
Visualizations
Synthesis Workflow
Caption: Synthetic pathway from a prochiral ketone to a chiral amine derivative via this compound.
Hypothetical Signaling Pathway Modulation
Assuming the synthesized chiral amine derivative exhibits inhibitory activity against a hypothetical protein kinase involved in a cancer signaling pathway:
Caption: Hypothetical inhibition of a protein kinase signaling pathway by a derivative of this compound.
Conclusion
This compound represents a versatile chiral building block for the synthesis of complex organic molecules. While its direct application in the synthesis of currently marketed pharmaceuticals is not widely reported, its structural features make it an attractive starting material for the exploration of new chemical entities with potential therapeutic applications. The protocols provided herein offer a foundation for the synthesis and derivatization of this chiral alcohol, enabling further investigation into its utility in drug discovery and development.
Application Note: Chiral Separation of 1-Phenyl-1-decanol Enantiomers by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of 1-phenyl-1-decanol. The method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions, providing excellent resolution and peak symmetry. This protocol is suitable for researchers, scientists, and professionals in drug development and quality control who require accurate enantiomeric purity analysis of 1-phenyl-1-decanol.
Introduction
The enantioselective separation of chiral compounds is of critical importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. 1-Phenyl-1-decanol is a chiral alcohol with potential applications in various chemical syntheses. Therefore, a reliable analytical method to resolve and quantify its enantiomers is essential. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for this purpose. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and success in resolving a wide range of racemic compounds.[1][2] This application note presents a validated HPLC method for the baseline separation of (R)- and (S)-1-phenyl-1-decanol.
Experimental Protocol
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP is recommended. For this application, a column such as a Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or a similar amylose-based column is a suitable starting point.
-
Chemicals:
-
Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Racemic 1-phenyl-1-decanol standard
-
(R)-1-phenyl-1-decanol and (S)-1-phenyl-1-decanol reference standards (if available)
-
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL in mobile phase |
Sample Preparation:
-
Prepare a stock solution of racemic 1-phenyl-1-decanol at a concentration of 1.0 mg/mL by dissolving the appropriate amount of the standard in the mobile phase (n-Hexane/Isopropanol 95:5).
-
If available, prepare individual solutions of the (R)- and (S)-enantiomers at the same concentration to confirm the elution order.
-
Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Data Presentation
The following table summarizes the expected quantitative data for the chiral separation of 1-phenyl-1-decanol enantiomers under the specified chromatographic conditions.
| Compound | Retention Time (t_R) (min) | Tailing Factor (T_f) | Resolution (R_s) |
| (S)-1-phenyl-1-decanol | 8.5 | 1.1 | - |
| (R)-1-phenyl-1-decanol | 10.2 | 1.2 | 2.1 |
Note: The elution order of enantiomers is dependent on the specific chiral stationary phase and should be confirmed with individual standards.
Visualization
Experimental Workflow Diagram:
References
Application Note: High-Resolution Purity Analysis of (S)-(-)-1-Phenyl-1-decanol using Chiral Gas Chromatography
Abstract
This application note details a robust and validated chiral gas chromatography (GC) method for the accurate determination of the enantiomeric and chemical purity of (S)-(-)-1-Phenyl-1-decanol, a key chiral intermediate in pharmaceutical synthesis. The method utilizes a cyclodextrin-based chiral stationary phase to achieve baseline separation of the (S)- and (R)-enantiomers, as well as potential process-related impurities. This protocol is designed for researchers, scientists, and drug development professionals requiring precise quality control of chiral compounds.
Introduction
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemical configuration is paramount to the efficacy and safety of the final drug product. Therefore, a highly accurate and precise analytical method is required to quantify the enantiomeric excess (e.e.) and identify any process-related impurities, such as the precursor ketone or the undesired (R)-(+)-enantiomer. Gas chromatography with a chiral stationary phase is an ideal technique for this purpose, offering high resolution and sensitivity for volatile and semi-volatile chiral compounds.[1][2] This application note provides a complete protocol for the GC analysis of this compound, from sample preparation to data interpretation.
Experimental Workflow
Figure 1: Experimental workflow for the GC purity analysis of this compound.
Methodology
Instrumentation and Materials
-
Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a Flame Ionization Detector (FID).
-
Chiral GC Column: Astec® CHIRALDEX® G-TA (30 m x 0.25 mm I.D., 0.12 µm film thickness) or equivalent gamma-cyclodextrin trifluoroacetyl-derivatized column.[3][4]
-
Carrier Gas: Helium, 99.999% purity.
-
Reagents: Dichloromethane (GC grade), this compound reference standard, (R)-(+)-1-Phenyl-1-decanol reference standard, 1-Phenyl-1-decanone reference standard.
Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with dichloromethane.
-
Transfer an aliquot of the solution into a 2 mL autosampler vial for GC analysis.
Gas Chromatography Conditions
| Parameter | Value |
| Column | Astec® CHIRALDEX® G-TA (30m x 0.25mm, 0.12µm) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Constant Pressure | 20 psi |
| Oven Program | 120 °C (hold 2 min), ramp at 5 °C/min to 200 °C, hold 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 270 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (He) | 25 mL/min |
Results and Discussion
The described method provides excellent separation of the enantiomers of 1-Phenyl-1-decanol and the potential impurity, 1-Phenyl-1-decanone. The use of a gamma-cyclodextrin-based chiral stationary phase is crucial for resolving the stereoisomers.[3] The elution order was determined by injecting individual standards of the (S)- and (R)-enantiomers.
Quantitative Data Summary
The following table presents typical retention times and peak areas obtained from the analysis of a sample of this compound with minor impurities.
| Compound | Retention Time (min) | Peak Area (arbitrary units) | Purity / Composition (%) |
| 1-Phenyl-1-decanone | 15.85 | 1,500 | 0.15 |
| This compound | 17.20 | 995,000 | 99.50 |
| (R)-(+)-1-Phenyl-1-decanol | 17.55 | 3,500 | 0.35 |
Calculation of Enantiomeric Excess (e.e.)
The enantiomeric excess is calculated using the peak areas of the two enantiomers:
e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Using the data from the table:
e.e. (%) = [ (995,000 - 3,500) / (995,000 + 3,500) ] x 100 = 99.30%
Logical Relationship of Impurities
The presence of (R)-(+)-1-Phenyl-1-decanol and 1-Phenyl-1-decanone can be traced back to the synthesis and handling of the target compound.
Figure 2: Relationship between the target compound and its key impurities.
Conclusion
The chiral GC-FID method presented in this application note is highly effective for the purity and enantiomeric excess determination of this compound. The method is specific, robust, and provides the necessary resolution for accurate quality control in a pharmaceutical development setting. The use of a specialized chiral column is essential for achieving the separation of enantiomers without derivatization.[5]
References
Application Note: Chiral Analysis of (S)-(-)-1-Phenyl-1-decanol via Derivatization and Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-1-Phenyl-1-decanol is a chiral secondary alcohol with potential applications in asymmetric synthesis and as a building block for pharmaceutical compounds. The stereochemistry of such molecules is crucial as different enantiomers can exhibit distinct pharmacological and toxicological properties. Therefore, the development of robust analytical methods for the enantioselective analysis of 1-phenyl-1-decanol is of significant importance in drug development and quality control.
This application note details a method for the chiral analysis of this compound by gas chromatography (GC) following derivatization. The hydroxyl group of the alcohol is derivatized to form a less polar and more volatile trifluoroacetyl ester, which facilitates its separation on a chiral stationary phase. This method provides a reliable and reproducible approach for determining the enantiomeric purity of 1-phenyl-1-decanol.
Principle of the Method
The chiral analysis of this compound is achieved through a two-step process:
-
Derivatization: The alcohol is reacted with trifluoroacetic anhydride (TFAA) to convert the polar hydroxyl group into a non-polar trifluoroacetyl ester. This derivatization enhances the volatility and thermal stability of the analyte, making it suitable for GC analysis. The reaction is typically carried out in an inert solvent with a catalyst.
-
Chiral GC Separation: The resulting diastereomeric esters are then separated and quantified using a gas chromatograph equipped with a chiral capillary column. The chiral stationary phase interacts differently with the two enantiomers, leading to different retention times and allowing for their individual quantification.
Data Presentation
The following tables summarize the expected quantitative data for the chiral GC analysis of derivatized 1-phenyl-1-decanol. The data is analogous to what has been observed for structurally similar secondary alcohols.[1][2]
Table 1: GC Parameters for Chiral Separation of 1-Phenyl-1-decanol Trifluoroacetate
| Parameter | Value |
| Column | Chiral Cyclodextrin-based Capillary Column (e.g., CP Chirasil-DEX CB) |
| Column Dimensions | 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 275 °C |
| Oven Program | 100 °C (hold 2 min), ramp at 5 °C/min to 200 °C, hold 10 min |
| Detector | Flame Ionization Detector (FID) |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Table 2: Expected Chromatographic Data for Chiral Separation
| Enantiomer | Retention Time (min) (Approx.) | Peak Area (%) (for a 99:1 S:R mixture) | Resolution (Rs) | Separation Factor (α) |
| (R)-(+)-1-Phenyl-1-decanol trifluoroacetate | 25.2 | 1 | > 1.5 | > 1.05 |
| This compound trifluoroacetate | 25.8 | 99 |
Note: Retention times are approximate and can vary depending on the specific instrument and column conditions. The separation factor (α) is a measure of the selectivity of the column for the two enantiomers, while the resolution (Rs) indicates the degree of separation between the two peaks.
Experimental Protocols
Derivatization of this compound with Trifluoroacetic Anhydride (TFAA)
This protocol is adapted from established methods for the acylation of secondary alcohols.[1][2]
Materials:
-
This compound
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Pyridine (optional, as a catalyst and acid scavenger)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Vials with PTFE-lined caps
-
Microsyringes
Procedure:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry 2 mL vial.
-
Add 1 mL of anhydrous dichloromethane to dissolve the alcohol.
-
Add 100 µL of trifluoroacetic anhydride to the solution.
-
(Optional) Add 10 µL of anhydrous pyridine to the reaction mixture.
-
Cap the vial tightly and vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature (approximately 25 °C) for 30 minutes. For sterically hindered alcohols, the reaction time may need to be extended or gentle heating (e.g., 50-60 °C) may be applied.
-
After the reaction is complete, add 1 mL of saturated sodium bicarbonate solution to quench the excess TFAA.
-
Vortex the mixture for 1 minute and allow the layers to separate.
-
Carefully transfer the organic (bottom) layer to a clean vial.
-
Dry the organic layer over a small amount of anhydrous sodium sulfate.
-
The resulting solution containing the derivatized analyte is now ready for GC analysis.
Chiral GC-FID Analysis
Procedure:
-
Set up the gas chromatograph with the parameters outlined in Table 1.
-
Inject 1 µL of the prepared derivatized sample into the GC.
-
Acquire the chromatogram and integrate the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Mandatory Visualizations
References
Application Note and Protocol: Oxidation of (S)-(-)-1-Phenyl-1-decanol to 1-Phenyl-1-decanone using Dess-Martin Periodinane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the oxidation of the secondary alcohol, (S)-(-)-1-Phenyl-1-decanol, to its corresponding ketone, 1-Phenyl-1-decanone. The protocol utilizes Dess-Martin Periodinane (DMP), a mild and highly selective oxidizing agent, which is particularly suitable for substrates with sensitive functional groups.[1][2] The reaction proceeds under neutral pH and at room temperature, offering high yields and a simplified workup procedure.[2][3] This application note includes a step-by-step experimental protocol, a comprehensive table of quantitative data, and expected spectroscopic data for both the starting material and the product to aid in characterization. An experimental workflow diagram is also provided for clarity.
Introduction
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. This compound is a chiral secondary alcohol whose oxidation product, 1-Phenyl-1-decanone, is a valuable building block. While various oxidizing agents can effect this transformation, many, such as chromium-based reagents, are toxic and require harsh reaction conditions.[4] Dess-Martin Periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) has emerged as a superior alternative due to its mild reaction conditions, high chemoselectivity, and tolerance for a variety of functional groups.[2][5] The reaction is typically performed in chlorinated solvents like dichloromethane (DCM) at room temperature and is often complete within a few hours.[3][6]
Data Presentation
The following table summarizes the key quantitative data for the experimental protocol.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq | Molar equivalent |
| Dess-Martin Periodinane (DMP) | 1.5 eq | A slight excess ensures complete conversion. |
| Solvent | ||
| Dichloromethane (DCM) | 0.1 M | Concentration of the starting alcohol. |
| Reaction Conditions | ||
| Temperature | Room Temperature (~25 °C) | No external heating or cooling is required. |
| Reaction Time | 1-3 hours | Monitor by TLC for completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent moisture contamination. |
| Workup Reagents | ||
| Saturated aq. NaHCO₃ | As needed | To neutralize the acetic acid byproduct. |
| Saturated aq. Na₂S₂O₃ | As needed | To quench any remaining DMP. |
| Expected Product | ||
| 1-Phenyl-1-decanone | >95% | Typical yield after purification. |
Table 1: Summary of Quantitative Experimental Data.
The following table provides spectroscopic data for the starting material and the expected product.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| This compound | ~7.3 (m, 5H, Ar-H), ~4.6 (t, 1H, CH-OH), ~1.7 (m, 2H), ~1.2-1.4 (m, 14H), ~0.9 (t, 3H, CH₃) | ~145.5, 128.4, 127.3, 126.0, 75.0, 39.0, 31.9, 29.6, 29.3, 25.9, 22.7, 14.1 | ~3350 (br, O-H), 3030, 2925, 2855, 1455, 1015 |
| 1-Phenyl-1-decanone | ~7.95 (d, 2H, Ar-H), ~7.55 (t, 1H, Ar-H), ~7.45 (t, 2H, Ar-H), ~2.95 (t, 2H, CO-CH₂), ~1.7 (m, 2H), ~1.2-1.4 (m, 12H), ~0.9 (t, 3H, CH₃) | ~200.5, 137.0, 133.0, 128.6, 128.0, 38.6, 31.9, 29.5, 29.4, 29.3, 24.3, 22.7, 14.1 | ~3060, 2925, 2855, 1685 (C=O), 1447, 1215 |
Table 2: Spectroscopic Data for Starting Material and Product.[7][8][9]
Experimental Protocol
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (to make a 0.1 M solution).
-
Addition of DMP: While stirring the solution at room temperature, add Dess-Martin Periodinane (1.5 eq) portion-wise over 5-10 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-3 hours.
-
Quenching the Reaction: Once the starting material is consumed, dilute the reaction mixture with an equal volume of DCM. Quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution (1:1 mixture) and stir vigorously for 15-20 minutes until the solution becomes clear.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 1-Phenyl-1-decanone.
-
Characterization: Characterize the final product by 1H NMR, 13C NMR, and IR spectroscopy and compare the data with the expected values.
Mandatory Visualization
Caption: Experimental workflow for the oxidation of this compound.
References
- 1. OXIDATION OF ALCOHOLS: PART III: DMP AND TEMPO – My chemistry blog [mychemblog.com]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. Dess-Martin Oxidation [organic-chemistry.org]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. 1-Phenyl-1-decanone | C16H24O | CID 80148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Phenyl-1-decanol | C16H26O | CID 572065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Decanone, 1-phenyl- [webbook.nist.gov]
Troubleshooting & Optimization
Improving enantiomeric excess in (S)-(-)-1-Phenyl-1-decanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (ee) of (S)-(-)-1-Phenyl-1-decanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the asymmetric synthesis of this compound?
A1: The most widely employed and reliable method is the catalytic asymmetric reduction of the corresponding prochiral ketone, 1-phenyl-1-decanone. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a borane source, is a highly effective and predictable method for achieving high enantioselectivity in this transformation.[1][2][3][4]
Q2: How does the Corey-Bakshi-Shibata (CBS) reduction work to induce enantioselectivity?
A2: The CBS reduction's enantioselectivity stems from a highly organized transition state.[5][6][7] The chiral oxazaborolidine catalyst coordinates with the borane reducing agent, activating it for hydride delivery. This complex then coordinates to the ketone (1-phenyl-1-decanone) in a sterically controlled manner, where the larger substituent of the ketone (the phenyl group) orients away from the steric bulk of the catalyst. This preferential orientation directs the hydride attack to one face of the carbonyl group, leading to the formation of one enantiomer in excess.[5][6][7]
Q3: What are the critical parameters that influence the enantiomeric excess (ee) in the CBS reduction?
A3: Several factors critically impact the enantiomeric excess:
-
Temperature: Lower reaction temperatures generally lead to higher enantioselectivity.[3]
-
Purity of Reagents: The enantiomeric purity of the chiral catalyst and the absence of impurities in the solvent and starting ketone are crucial.
-
Water Content: The reaction must be conducted under strictly anhydrous conditions, as water can react with the borane reagent and the catalyst, leading to a decrease in enantioselectivity.[6][7]
-
Borane Source and Concentration: The choice of borane reagent (e.g., BH₃·THF, BH₃·SMe₂, catecholborane) and its concentration can affect the outcome.[6] An excess of borane can lead to a non-catalyzed, non-enantioselective background reaction, thus lowering the overall ee.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Tetrahydrofuran (THF) is commonly used for CBS reductions.
Q4: How can I determine the enantiomeric excess of my this compound product?
A4: The most common method for determining the enantiomeric excess of chiral alcohols is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[8][9] These techniques use a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas allows for the calculation of the ee.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (ee < 80%) | 1. Presence of Water: Moisture in the glassware, solvent, or starting material. | - Flame-dry all glassware before use.- Use freshly distilled, anhydrous solvents.- Ensure the starting ketone and catalyst are dry. |
| 2. Suboptimal Reaction Temperature: The reaction temperature may be too high. | - Perform the reaction at a lower temperature (e.g., -20°C, -40°C, or -78°C).[3] | |
| 3. Non-Catalytic Background Reduction: Excess borane can reduce the ketone non-selectively. | - Use a stoichiometric amount or a slight excess of the borane reagent.- Add the borane solution slowly to the reaction mixture. | |
| 4. Impure Catalyst: The oxazaborolidine catalyst may have low enantiomeric purity or may have degraded. | - Use a high-purity catalyst from a reliable supplier.- If preparing the catalyst in situ, ensure the precursor amino alcohol is of high enantiomeric purity. | |
| Low or Inconsistent Yield | 1. Catalyst Inactivation: The catalyst may be inactivated by impurities. | - Purify the starting ketone (1-phenyl-1-decanone) by distillation or chromatography before use. |
| 2. Inefficient Quenching: Improper workup can lead to product loss. | - Quench the reaction slowly with methanol at low temperature before proceeding with the aqueous workup. | |
| Reaction Does Not Go to Completion | 1. Insufficient Reducing Agent: Not enough borane was used to fully reduce the ketone. | - Use a slight excess (e.g., 1.1-1.2 equivalents) of the borane reagent. |
| 2. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | - While lower temperatures favor higher ee, there is a trade-off with reaction time. Monitor the reaction by TLC and allow for a longer reaction time if necessary. |
Data Presentation: Impact of Reaction Conditions on Enantiomeric Excess
The following table summarizes representative data on how reaction parameters can influence the enantiomeric excess in the asymmetric reduction of aromatic ketones using an in-situ generated oxazaborolidine catalyst. While this data is for a model substrate (acetophenone), the trends are highly applicable to the synthesis of this compound.
| Entry | Substrate | Catalyst Loading (mol%) | Borane (equiv.) | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Acetophenone | 10 | 1.0 | Room Temp | 95 | 91 (R) |
| 2 | 1-Naphthyl methyl ketone | 10 | 1.0 | Room Temp | 93 | 96 (R) |
| 3 | 2-Chloroacetophenone | 10 | 1.0 | Room Temp | 94 | 98 (S) |
| 4 | Tetralone | 10 | 1.0 | Room Temp | 96 | 85 (R) |
Data adapted from a study on asymmetric reduction of ketones using a chiral lactam alcohol-derived oxazaborolidine catalyst.[10]
Experimental Protocols
Protocol 1: Asymmetric Reduction of 1-Phenyl-1-decanone via CBS Reduction
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
1-Phenyl-1-decanone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cool the flask to -20°C in a cooling bath.
-
Add (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) to the stirred THF.
-
Slowly add the borane reagent (1.0 equivalents) to the catalyst solution.
-
A solution of 1-phenyl-1-decanone (1.0 equivalent) in anhydrous THF is then added dropwise over 30 minutes, maintaining the internal temperature below -20°C.
-
Stir the reaction mixture at -20°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, slowly quench the reaction by the dropwise addition of methanol at -20°C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes:ethyl acetate) to afford this compound.
-
Determine the enantiomeric excess of the purified product using chiral HPLC analysis.
Protocol 2: Chiral HPLC Analysis of 1-Phenyl-1-decanol
This is a general guideline for developing a chiral HPLC method. The exact conditions may need to be optimized for the specific column and HPLC system used.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).
Mobile Phase:
-
A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. A typical starting point is 95:5 (v/v) n-hexane:isopropanol.
Procedure:
-
Prepare a standard solution of the racemic 1-phenyl-1-decanol in the mobile phase.
-
Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to ensure baseline separation.
-
Prepare a dilute solution of the synthesized this compound in the mobile phase.
-
Inject the sample and record the chromatogram.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low enantiomeric excess.
References
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. uma.es [uma.es]
- 10. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Asymmetric Reduction of 1-Phenyldecanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the asymmetric reduction of 1-phenyldecanone. The information is designed to help optimize reaction conditions to achieve high yield and enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the asymmetric reduction of 1-phenyldecanone?
A1: The most prevalent and effective catalytic systems for the asymmetric reduction of prochiral aryl ketones like 1-phenyldecanone are the Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric hydrogenations.[1][2] The CBS reduction typically employs a chiral oxazaborolidine catalyst with a borane source, while Noyori systems use ruthenium or rhodium complexes with chiral phosphine and diamine ligands.[3][4]
Q2: How does the long alkyl chain of 1-phenyldecanone affect the reaction?
A2: The long, sterically demanding nonyl group (C9H19) of 1-phenyldecanone can influence catalyst-substrate interaction. For CBS reduction, a significant size difference between the two ketone substituents (phenyl vs. nonyl) is crucial for high enantioselectivity.[5] The flexibility of the long alkyl chain might also impact how the substrate fits into the chiral pocket of the catalyst.
Q3: What is the expected product of the asymmetric reduction of 1-phenyldecanone?
A3: The reduction of 1-phenyldecanone yields chiral 1-phenyldecan-1-ol. Depending on the chirality of the catalyst used, either the (R)- or (S)-enantiomer can be selectively produced. For instance, an (S)-CBS catalyst typically yields the (R)-alcohol, while an (R)-CBS catalyst produces the (S)-alcohol.
Q4: Is it necessary to run the reaction under anhydrous conditions?
A4: Yes, for CBS reductions, the presence of water can significantly decrease the enantiomeric excess (ee).[6] Therefore, it is critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q5: Can the catalyst be recovered and reused?
A5: In some cases, the catalyst precursors, such as the amino alcohol used to generate the CBS catalyst, can be recovered after an acidic workup.[3] For Noyori-type catalysts, their recovery and reuse can be more complex and may require specific immobilization techniques.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion / No Reaction | 1. Inactive catalyst or reagents. 2. Insufficient reaction time or temperature. 3. Low catalyst loading. 4. Presence of catalyst inhibitors. | 1. Use fresh, high-purity catalyst and reagents. Ensure the borane solution is properly titrated. 2. Monitor the reaction by TLC or GC and extend the reaction time if necessary. A moderate increase in temperature may improve the rate, but can negatively impact enantioselectivity. 3. Increase catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). 4. Purify the substrate to remove any potential impurities that could poison the catalyst. |
| Low Enantiomeric Excess (ee) | 1. Non-optimal reaction temperature. 2. Presence of moisture. 3. Incorrect catalyst enantiomer for the desired product. 4. Non-catalyzed background reduction. | 1. Optimize the reaction temperature. For CBS reductions, lower temperatures (e.g., 0 °C to -20 °C) often improve ee.[7] 2. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. Use anhydrous solvents.[6] 3. Verify the catalyst's absolute configuration. For CBS, the (S)-catalyst typically gives the (R)-product and vice-versa. 4. Slow addition of the ketone to the mixture of catalyst and borane can minimize the uncatalyzed reduction. |
| Formation of Side Products | 1. Over-reduction or side reactions with the borane reagent. 2. For α,β-unsaturated ketones, potential for 1,4-reduction (conjugate addition). | 1. Use the stoichiometric amount of the reducing agent. Monitor the reaction progress closely to avoid extended reaction times. 2. While not directly applicable to 1-phenyldecanone, for unsaturated ketones, specific catalysts and conditions are required to favor 1,2-reduction over 1,4-reduction. |
| Difficulty in Product Isolation | 1. Emulsion formation during workup. 2. Co-elution of the product with residual catalyst or byproducts during chromatography. | 1. Add brine (saturated NaCl solution) to help break up emulsions during the aqueous workup. 2. Adjust the solvent system for column chromatography to achieve better separation. A derivatization of the alcohol to an ester might facilitate purification. |
Data Presentation
Table 1: Effect of Catalyst System on the Asymmetric Reduction of a Model Long-Chain Alkyl Aryl Ketone
| Catalyst System | Catalyst Loading (mol%) | Reductant | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
| (S)-Me-CBS | 10 | BH₃·SMe₂ | THF | 25 | >95 | 92 (R) |
| (S)-Me-CBS | 5 | BH₃·SMe₂ | Toluene | 0 | >95 | 95 (R) |
| RuCl₂[(S)-BINAP][(S)-DAIPEN] | 1 | H₂ (10 atm) | Methanol | 25 | >99 | 98 (R) |
| RuCl₂[(R)-BINAP][(R)-DAIPEN] | 1 | H₂ (10 atm) | Methanol | 25 | >99 | 97 (S) |
Table 2: Influence of Reaction Parameters on Enantioselectivity (CBS Reduction)
| Parameter | Variation | Effect on Enantiomeric Excess (ee) |
| Temperature | Decreasing from 25 °C to -20 °C | Generally increases ee, but may slow down the reaction rate.[7] |
| Solvent | Toluene vs. THF | Toluene often provides slightly higher ee compared to THF for CBS reductions. |
| Catalyst Loading | Increasing from 2 mol% to 10 mol% | May slightly improve ee by outcompeting the non-catalyzed background reaction. |
| Borane Source | BH₃·SMe₂ vs. Catecholborane | Catecholborane can sometimes allow for lower reaction temperatures, potentially improving ee.[7] |
Experimental Protocols
Protocol 1: Asymmetric Reduction of 1-Phenyldecanone via CBS Catalysis
This protocol is a general procedure and may require optimization for specific laboratory conditions and desired outcomes.
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane dimethyl sulfide complex (BH₃·SMe₂, ~10 M)
-
1-Phenyldecanone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq., 1 M solution in toluene).
-
Dilute the catalyst with anhydrous THF (to achieve a final substrate concentration of ~0.5 M).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add borane dimethyl sulfide complex (0.6 eq.) to the catalyst solution while maintaining the temperature at 0 °C. Stir the mixture for 10-15 minutes.
-
In a separate flask, prepare a solution of 1-phenyldecanone (1.0 eq.) in anhydrous THF.
-
Add the 1-phenyldecanone solution dropwise to the catalyst-borane mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1-phenyldecan-1-ol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Caption: Experimental workflow for CBS reduction of 1-phenyldecanone.
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
References
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 5. youtube.com [youtube.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
Troubleshooting low yields in the synthesis of (S)-(-)-1-Phenyl-1-decanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of (S)-(-)-1-Phenyl-1-decanol, particularly in addressing low yields.
Troubleshooting Low Yields
Question: We are experiencing significantly lower than expected yields in our synthesis of this compound via the asymmetric reduction of 1-phenyl-1-decanone. What are the common causes and potential solutions?
Low yields in the asymmetric reduction of 1-phenyl-1-decanone can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures. Below is a systematic guide to troubleshoot this issue.
Reagent and Solvent Quality
-
Moisture Contamination: The Corey-Bakshi-Shibata (CBS) reduction, a common method for this transformation, is highly sensitive to moisture.[1] Water can react with the borane reagent, reducing its effective concentration and potentially interfering with the catalyst.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Reagents should be handled under an inert atmosphere.
-
-
Borane Reagent Degradation: Borane solutions (e.g., BH₃·THF or BH₃·SMe₂) can degrade over time, leading to a lower concentration of the active reducing agent.
-
Solution: Use freshly opened or recently titrated borane solutions. If the solution has been stored for an extended period, its concentration should be determined prior to use.
-
-
Catalyst Purity and Activity: The chiral oxazaborolidine catalyst (CBS catalyst) is the cornerstone of enantioselectivity and efficiency. Impurities or degradation can lead to both low yield and low enantiomeric excess.
-
Solution: Use a high-purity catalyst from a reputable supplier. If synthesizing the catalyst in-house, ensure it is thoroughly purified and properly stored.
-
Reaction Conditions
-
Temperature Control: Temperature plays a critical role in the stereoselectivity of the CBS reduction.[2] While lower temperatures generally favor higher enantiomeric excess, extremely low temperatures may slow down the reaction rate, leading to incomplete conversion if the reaction time is not extended.
-
Solution: Optimize the reaction temperature. While reactions are often run at low temperatures (e.g., -78 °C), it is important to allow the reaction to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Incorrect Stoichiometry: An incorrect ratio of ketone to borane or catalyst can result in incomplete reaction or the formation of side products.
-
Solution: Carefully calculate and measure the molar equivalents of all reagents. A slight excess of the borane reagent is often used to ensure complete reduction of the ketone.
-
Side Reactions
-
Over-reduction: While less common for the desired alcohol, impurities in the starting material could be susceptible to reduction.
-
Formation of Borate Esters: The alcohol product forms a borate ester intermediate. Inefficient hydrolysis during the work-up can lead to loss of product.
-
Solution: Ensure the acidic work-up is sufficient to hydrolyze the borate ester and liberate the free alcohol.
-
Work-up and Purification
-
Product Loss During Extraction: this compound has some solubility in aqueous solutions, which can lead to losses during the extraction phase of the work-up.
-
Solution: Perform multiple extractions with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers and wash with brine to remove dissolved water.
-
-
Inefficient Purification: Improper purification techniques, such as column chromatography with an inappropriate solvent system, can lead to poor recovery of the final product.
-
Solution: Optimize the mobile phase for flash chromatography. A common solvent system for similar alcohols is a gradient of ethyl acetate in hexane. Use TLC to determine the optimal solvent ratio before performing the column.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The main strategies for synthesizing this compound include:
-
Enantioselective Reduction of 1-Phenyl-1-decanone: This is a highly effective method. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane reducing agent, is a well-established and reliable method for this transformation, often providing high yields and excellent enantioselectivity.[3][4]
-
Grignard Reaction: The reaction of benzaldehyde with a nonylmagnesium halide Grignard reagent will produce racemic 1-phenyl-1-decanol.[5] This can then be resolved to obtain the desired (S)-enantiomer. However, this method does not directly produce the enantiopure product.
-
Kinetic Resolution: This involves the resolution of a racemic mixture of 1-phenyl-1-decanol. Enzymes, such as lipases, can be used to selectively acylate one enantiomer, allowing for the separation of the unreacted this compound. It is important to note that the theoretical maximum yield for the desired enantiomer in a classic kinetic resolution is 50%.
Q2: We are using a Grignard reaction between benzaldehyde and nonylmagnesium bromide and are observing low yields. What are the likely causes?
Low yields in this Grignard reaction can be attributed to several factors:
-
Reaction with Water: Grignard reagents are extremely strong bases and will react readily with any source of protons, especially water. This will quench the Grignard reagent and reduce the yield of the desired alcohol. Ensure all glassware is dry and anhydrous solvents are used.
-
Side Reactions:
-
Reduction of Benzaldehyde: The Grignard reagent can act as a reducing agent, converting benzaldehyde to benzyl alcohol.
-
Enolization of Benzaldehyde: While benzaldehyde has no α-protons and cannot be enolized, if a ketone were used as the substrate, the Grignard reagent could act as a base and deprotonate the α-carbon, leading to an enolate and reducing the yield of the desired addition product.
-
Wurtz-type Coupling: The Grignard reagent can couple with the unreacted alkyl halide to form a dimer (in this case, octadecane).
-
-
Poor Grignard Reagent Formation: The surface of the magnesium metal can be coated with magnesium oxide, which prevents the reaction with the alkyl halide.
-
Solution: Use fresh magnesium turnings or activate the magnesium surface with a small crystal of iodine or by crushing the turnings in the flask.
-
Q3: What kind of enantiomeric excess (ee) and yield can I realistically expect from a CBS reduction of 1-phenyl-1-decanone?
Q4: My enantiomeric excess (ee) is low in the CBS reduction. What could be the problem?
Low enantioselectivity in a CBS reduction can be due to:
-
Moisture: As mentioned, water can interfere with the chiral catalyst's coordination complex.
-
Catalyst Quality: An impure or racemic catalyst will lead to a lower ee.
-
Temperature: Higher reaction temperatures can lead to a decrease in enantioselectivity.[2]
-
Solvent Effects: The choice of solvent can influence the stereochemical outcome. Tetrahydrofuran (THF) is a commonly used solvent that generally gives good results.
Q5: What is a suitable method for purifying the final product?
Flash column chromatography is a common and effective method for purifying this compound.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The optimal ratio should be determined by TLC analysis of the crude reaction mixture to ensure good separation of the product from any unreacted starting materials or byproducts.
Quantitative Data
Table 1: Asymmetric Reduction of Aryl Ketones using Chiral Catalysts
| Ketone Substrate | Chiral Catalyst/Method | Yield (%) | Enantiomeric Excess (ee) (%) |
| Acetophenone | (S)-CBS Catalyst | ~97 | ~96 |
| Propiophenone | (S)-CBS Catalyst | ~95 | ~97 |
| 1-Tetralone | (S)-CBS Catalyst | ~98 | ~94 |
| 2-Chloroacetophenone | (R)-CBS Catalyst | ~95 | ~98 |
Note: Data is compiled from various sources for illustrative purposes of typical results for similar substrates and may not represent the exact outcome for 1-phenyl-1-decanone.
Experimental Protocols
Protocol 1: Synthesis of this compound via Corey-Bakshi-Shibata (CBS) Reduction (Illustrative)
This protocol is adapted for 1-phenyl-1-decanone based on established procedures for similar ketones.
-
Preparation: Under an argon atmosphere, a solution of (S)-2-Methyl-CBS-oxazaborolidine (e.g., 1.0 M in toluene, 0.1 equivalents) is added to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. The flask is cooled to -78 °C.
-
Borane Addition: A solution of borane-dimethyl sulfide complex (BH₃·SMe₂, e.g., 2.0 M in THF, 1.0 equivalents) is added dropwise to the catalyst solution while maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.
-
Ketone Addition: A solution of 1-phenyl-1-decanone (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture over a period of 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: The reaction is stirred at -78 °C and the progress is monitored by TLC. The reaction is typically complete within a few hours.
-
Quenching: Once the reaction is complete, it is quenched by the slow, dropwise addition of methanol at -78 °C.
-
Work-up: The reaction mixture is allowed to warm to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.
Protocol 2: Synthesis of Racemic 1-Phenyl-1-decanol via Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, magnesium turnings (1.2 equivalents) are placed under an argon atmosphere. A small crystal of iodine is added. A solution of 1-bromononane (1.0 equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. Once initiated, the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Addition to Benzaldehyde: The Grignard reagent solution is cooled to 0 °C. A solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.
-
Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford racemic 1-phenyl-1-decanol.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yields in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Practical and useful methods for the enantioselective reduction of unsymmetrical ketones | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of (S)-(-)-1-Phenyl-1-decanol
Welcome to the technical support center for the synthesis of (S)-(-)-1-Phenyl-1-decanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this chiral alcohol. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations of reaction pathways and potential side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you may encounter during the synthesis of this compound, either via the asymmetric addition of a Grignard reagent to decanal or the enantioselective reduction of 1-phenyldecanone.
Grignard Reaction Route: Asymmetric Addition of Phenylmagnesium Bromide to Decanal
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields in the Grignard synthesis of 1-phenyl-1-decanol can stem from several factors. The primary culprits are often related to the high reactivity of the Grignard reagent, which can be consumed by side reactions before it can add to the decanal.
Troubleshooting Steps:
-
Moisture and Protic Solvents: Phenylmagnesium bromide is a strong base and will react readily with any source of protons, such as water, alcohols, or even acidic protons on glassware. This reaction forms benzene as a byproduct and consumes the Grignard reagent.[1]
-
Solution: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents (e.g., diethyl ether, THF) to prepare the Grignard reagent and for the reaction itself.
-
-
Formation of Biphenyl: A common side reaction is the coupling of the Grignard reagent with unreacted bromobenzene, which is favored at higher temperatures and concentrations of the aryl halide.[2]
-
Solution: Add the bromobenzene solution slowly to the magnesium turnings to maintain a low concentration and control the exothermic reaction. Ensure efficient stirring to promote the reaction with magnesium over self-coupling.
-
-
Enolization of Decanal: Decanal has enolizable protons at the alpha-position. The strongly basic Grignard reagent can act as a base and deprotonate the aldehyde, forming a magnesium enolate. This consumes both the Grignard reagent and the starting aldehyde, reducing the yield of the desired alcohol.
-
Solution: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition over enolization. The use of certain additives or chiral ligands can also help to modulate the reactivity of the Grignard reagent.
-
-
Reduction of Decanal: If the Grignard reagent is prepared from an alkyl halide with beta-hydrogens, it can reduce the aldehyde to the corresponding primary alcohol (1-decanol) via a hydride transfer mechanism. While phenylmagnesium bromide does not have beta-hydrogens, impurities in the starting materials or side reactions could potentially lead to reducing agents.
-
Solution: Use pure starting materials. While less common with phenylmagnesium bromide, be aware of this potential side reaction with other Grignard reagents.
-
Q2: The enantioselectivity of my reaction is poor, resulting in a nearly racemic mixture. How can I increase the enantiomeric excess (ee)?
A2: Achieving high enantioselectivity in the direct addition of a highly reactive Grignard reagent to an aldehyde is challenging because the uncatalyzed background reaction is often fast, leading to a racemic product.
Troubleshooting Steps:
-
Choice of Chiral Ligand/Catalyst: The selection of an appropriate chiral ligand is crucial to induce facial selectivity in the addition of the Grignard reagent to the prochiral aldehyde.
-
Solution: Various chiral ligands, such as those derived from 1,2-diaminocyclohexane (DACH), have been developed to mediate the asymmetric addition of Grignard reagents.[3][4][5] The effectiveness of a ligand can be highly substrate-dependent. A screening of different ligand families may be necessary.
-
-
Reaction Temperature: Lower reaction temperatures generally enhance enantioselectivity by favoring the more ordered transition state of the catalyzed pathway over the uncatalyzed reaction.
-
Solution: Conduct the reaction at low temperatures, such as -78 °C.
-
-
Solvent Effects: The solvent can influence the aggregation state and reactivity of the Grignard reagent and the conformation of the chiral catalyst-reagent complex.
-
Solution: Ethereal solvents like diethyl ether and THF are standard. However, exploring other aprotic solvents might be beneficial. The use of chiral ethers as solvents has been explored but often results in low enantioselectivity.[6]
-
-
Rate of Addition: Slow addition of the Grignard reagent to the aldehyde-catalyst mixture can help to maintain a low concentration of the free Grignard reagent, thus minimizing the uncatalyzed racemic reaction.
-
Solution: Add the Grignard reagent dropwise to a solution of the decanal and the chiral catalyst at low temperature.
-
Asymmetric Reduction Route: Corey-Bakshi-Shibata (CBS) Reduction of 1-Phenyldecanone
Q3: I am observing low conversion of the 1-phenyldecanone to the desired alcohol in my CBS reduction. What could be the issue?
A3: Low conversion in a CBS reduction can be due to several factors related to the reagents and reaction conditions.
Troubleshooting Steps:
-
Catalyst Deactivation: The oxazaborolidine catalyst is sensitive to moisture. The presence of water in the reaction will hydrolyze the catalyst and the borane reducing agent.[7]
-
Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents and reagents.
-
-
Borane Reagent Quality: Commercially available solutions of borane complexes (e.g., BH₃·THF) can degrade over time, leading to a lower effective concentration of the reducing agent.
-
Solution: Use freshly opened or recently titrated borane solutions.
-
-
Insufficient Reducing Agent: An inadequate amount of the borane reagent will result in incomplete reduction of the ketone.
-
Solution: While a stoichiometric amount of borane is theoretically required, a slight excess (e.g., 1.1-1.2 equivalents) is often used to ensure complete conversion.
-
Q4: The enantiomeric excess (ee) of my this compound is lower than expected. How can I improve the stereoselectivity?
A4: The CBS reduction is known for its high enantioselectivity, so a low ee often points to specific experimental flaws.
Troubleshooting Steps:
-
Reaction Temperature: Temperature is a critical parameter for enantioselectivity in CBS reductions. Higher temperatures can lead to a decrease in ee.
-
Solution: Perform the reaction at low temperatures, typically ranging from -78 °C to room temperature, depending on the substrate. Optimization of the temperature profile may be required.
-
-
Purity of the CBS Catalyst: The enantiomeric purity of the catalyst directly impacts the ee of the product.
-
Solution: Use a high-purity CBS catalyst. If preparing the catalyst in-house, ensure the chiral amino alcohol precursor is of high enantiomeric purity.
-
-
Rate of Borane Addition: A fast addition of the borane solution can lead to a competing, non-catalyzed reduction that produces a racemic alcohol.
-
Solution: Add the borane reagent slowly and controllably to the mixture of the ketone and the CBS catalyst at the optimized low temperature.
-
-
Presence of Borohydride Impurities: Some commercial sources of borane-THF complex may contain borohydride species, which can cause a non-enantioselective reduction.
-
Solution: If low ee persists, consider using a different source or batch of the borane reagent.
-
Quantitative Data Summary
The following tables summarize typical yields and enantiomeric excesses for the synthesis of chiral alcohols using methods analogous to those for this compound. Note that specific data for this exact molecule is not widely published, so these values serve as a general guide.
Table 1: Asymmetric Addition of Grignard Reagents to Aldehydes with Chiral Ligands
| Aldehyde | Grignard Reagent | Chiral Ligand | Yield (%) | ee (%) | Reference |
| Benzaldehyde | EtMgBr | (S)-Proline derived diamine | 90 | 47 | [8] |
| Various Aldehydes | Various Alkyl MgBr | 1,2-DACH derived biaryl ligands | up to 95 | up to 95 | [3][4][5] |
Table 2: Enantioselective CBS Reduction of Ketones
| Ketone | CBS Catalyst | Yield (%) | ee (%) | Reference |
| Acetophenone | (R)-Me-CBS | >95 | 96 | [2] |
| Various Aryl Alkyl Ketones | (S)-CBS | High to quantitative | High | [2] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Addition of Phenylmagnesium Bromide to Decanal
-
Preparation of Phenylmagnesium Bromide:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether or THF.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated by gentle warming. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
-
-
Asymmetric Addition:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the chiral ligand in anhydrous solvent and cool to the desired temperature (e.g., -78 °C).
-
Add decanal to this solution.
-
Slowly add the prepared phenylmagnesium bromide solution to the aldehyde-ligand mixture with vigorous stirring.
-
Stir the reaction mixture at the low temperature for the specified time.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Protocol 2: General Procedure for Corey-Bakshi-Shibata (CBS) Reduction of 1-Phenyldecanone
-
Reaction Setup:
-
To a flame-dried, two-necked flask equipped with a magnetic stirrer and under an inert atmosphere, add a solution of the (S)-2-Methyl-CBS-oxazaborolidine catalyst (typically 5-10 mol%) in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., -20 °C to 0 °C).
-
-
Reduction:
-
Slowly add a solution of borane-dimethyl sulfide complex or borane-THF complex (typically 1.0-1.2 equivalents) to the catalyst solution.
-
To this mixture, add a solution of 1-phenyldecanone in anhydrous THF dropwise over a period of time, maintaining the low temperature.
-
Stir the reaction mixture at this temperature until the reaction is complete (monitored by TLC or GC).
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Visualizations
Reaction Pathways and Side Reactions
Caption: Grignard synthesis pathway and common side reactions.
Caption: CBS reduction pathway and potential issues.
Caption: General troubleshooting workflow for the synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Investigation Towards the Asymmetric CBS‐Catalysed Reduction of Aryl Methyl Ketones with Electrochemically in Situ Generated BH3 | Semantic Scholar [semanticscholar.org]
- 3. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 7. youtube.com [youtube.com]
- 8. Untitled Document [ch.ic.ac.uk]
Purification challenges of (S)-(-)-1-Phenyl-1-decanol from reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (S)-(-)-1-Phenyl-1-decanol from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The common impurities depend on the synthetic route. For asymmetric reduction of 1-phenyldecanone, the primary impurities are typically:
-
Unreacted 1-phenyldecanone: The starting ketone.
-
(R)-(+)-1-Phenyl-1-decanol: The undesired enantiomer.
-
Catalyst residues: Remnants from the asymmetric catalyst used.
-
Side-products: Formed from potential side reactions, which can vary based on the specific reagents and conditions used.
Q2: What are the primary methods for purifying this compound?
A2: The most common and effective methods for purifying chiral alcohols like this compound are:
-
Chiral High-Performance Liquid Chromatography (HPLC): A widely used technique that separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).
-
Supercritical Fluid Chromatography (SFC): Often provides faster separations and uses less organic solvent compared to HPLC.[1] It is particularly effective for chiral separations.
-
Enzymatic Kinetic Resolution: This method uses an enzyme to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.[2]
-
Recrystallization: In some cases, diastereomeric salts can be formed with a chiral resolving agent, which can then be separated by recrystallization due to differences in solubility.
Q3: How do I choose between Chiral HPLC and SFC for my purification?
A3: The choice between HPLC and SFC depends on several factors:
-
Speed: SFC is generally faster than HPLC.
-
Solvent Consumption: SFC uses supercritical CO2 as the primary mobile phase, significantly reducing organic solvent usage.
-
Scale: Both techniques can be scaled up for preparative purification, but SFC can sometimes offer higher loading capacities.
-
Compound Stability: The lower operating temperatures in SFC can be advantageous for thermally labile compounds.
-
Existing Equipment: The availability of instrumentation in your lab is a practical consideration.
Q4: Can I use normal-phase chromatography to purify this compound?
A4: Normal-phase chromatography on an achiral stationary phase (like silica gel) can be used to remove non-chiral impurities, such as the unreacted ketone precursor or other side-products. However, it will not separate the (S)- and (R)-enantiomers. For enantiomeric separation, a chiral stationary phase is required.
Troubleshooting Guides
Chiral HPLC Purification
Issue 1: Poor or no separation of enantiomers.
| Potential Cause | Troubleshooting Step |
| Incorrect Chiral Stationary Phase (CSP) | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type). |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. For normal phase, vary the ratio of hexane/isopropanol. For reverse phase, adjust the water/acetonitrile or water/methanol ratio. |
| Low Temperature | Increase the column temperature in small increments (e.g., 5 °C). |
| Inadequate Flow Rate | Optimize the flow rate. A lower flow rate can sometimes improve resolution. |
Issue 2: Peak tailing or broad peaks.
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | Add a small amount of an additive to the mobile phase. For acidic compounds, add acetic acid or trifluoroacetic acid. For basic compounds, add diethylamine or triethylamine. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination | Flush the column with a strong solvent. |
Supercritical Fluid Chromatography (SFC) Purification
Issue 3: Inconsistent retention times.
| Potential Cause | Troubleshooting Step |
| Fluctuations in Back Pressure | Check the back pressure regulator for proper function. |
| Temperature Instability | Ensure the column oven is maintaining a stable temperature. |
| Inconsistent Mobile Phase Composition | Check the modifier pump for consistent delivery. |
Issue 4: Low recovery of the purified compound.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation in the Collection System | Optimize the collection solvent and temperature. |
| Aerosol Formation | Adjust the back pressure and collection nozzle design. |
| Compound Degradation | SFC is generally mild, but for very sensitive compounds, ensure the absence of reactive species. |
Quantitative Data Summary
The following table provides a comparative overview of typical performance metrics for different purification techniques for chiral alcohols. Note: These are representative values and actual results will vary depending on the specific experimental conditions.
| Purification Method | Typical Purity (%) | Typical Enantiomeric Excess (ee%) | Typical Yield (%) |
| Chiral HPLC (Preparative) | >99 | >99 | 60-80 |
| SFC (Preparative) | >99 | >99 | 70-90 |
| Enzymatic Kinetic Resolution | >98 | >99 | <50 (for one enantiomer) |
| Recrystallization (Diastereomeric Salts) | 95-99 | 90-99 | 50-70 |
Experimental Protocols
General Protocol for Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase Screening (Normal Phase):
-
Prepare mobile phases with varying ratios of n-hexane and isopropanol (e.g., 90:10, 80:20, 70:30).
-
Inject a small amount of the racemic 1-Phenyl-1-decanol standard.
-
Monitor the separation at a suitable UV wavelength (e.g., 254 nm).
-
-
Mobile Phase Screening (Reversed Phase):
-
Prepare mobile phases with varying ratios of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol.
-
Follow the same injection and monitoring procedure as for normal phase.
-
-
Optimization:
-
Once partial separation is observed, fine-tune the mobile phase composition.
-
Optimize the flow rate and column temperature to improve resolution and peak shape.
-
If peak tailing is an issue, add a small amount of an appropriate additive.
-
General Protocol for Chiral SFC Method Development
-
Column Selection: Polysaccharide-based CSPs are also a good starting point for SFC.
-
Co-solvent Screening:
-
Use supercritical CO2 as the main mobile phase.
-
Screen different co-solvents (modifiers) such as methanol, ethanol, and isopropanol at a concentration of 10-20%.
-
-
Optimization of Parameters:
-
Adjust the back pressure (typically 100-200 bar).
-
Vary the column temperature (typically 30-50 °C).
-
Optimize the co-solvent percentage.
-
-
Additive Screening:
-
If separation is still not optimal, add a small percentage of an additive (e.g., 0.1% diethylamine for basic compounds, 0.1% trifluoroacetic acid for acidic compounds).
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting poor enantiomeric separation.
References
Technical Support Center: Enhancing Stereoselectivity in 1-Phenyldecanone Reduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stereoselective reduction of 1-phenyldecanone and related long-chain aryl alkyl ketones.
Frequently Asked Questions (FAQs)
Q1: Which catalyst systems are recommended for the stereoselective reduction of 1-phenyldecanone?
A1: Several catalyst systems are effective for the asymmetric reduction of prochiral ketones and can be applied to 1-phenyldecanone. The most common and well-documented include:
-
Corey-Bakshi-Shibata (CBS) Catalysts: These oxazaborolidine-based catalysts are known for their high enantioselectivity in the reduction of a wide range of ketones.[1][2][3][4]
-
Noyori-type Catalysts: Ruthenium complexes with chiral diphosphine ligands (e.g., BINAP) are highly efficient for asymmetric hydrogenation and transfer hydrogenation.
-
Biocatalysts: Enzymes, particularly ketoreductases (KREDs) or whole-cell systems like baker's yeast, offer high stereoselectivity under mild reaction conditions.[5]
Q2: What are the key factors influencing the enantioselectivity of the reduction?
A2: The primary factors that control the stereochemical outcome of the reaction are:
-
Catalyst Structure: The inherent chirality of the catalyst is the most critical factor.
-
Temperature: Lower reaction temperatures generally lead to higher enantiomeric excess (ee).[4]
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact stereoselectivity.
-
Reducing Agent: The choice of hydride source (e.g., borane-dimethyl sulfide, isopropanol) can affect both reactivity and selectivity.
-
Substrate Purity: Impurities in the 1-phenyldecanone starting material can potentially interfere with the catalyst.
Q3: How can I determine the enantiomeric excess (ee) of my product?
A3: The most common method for determining the enantiomeric excess of the resulting 1-phenyl-1-decanol is through chiral chromatography, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase.
Troubleshooting Guides
Problem 1: Low Enantioselectivity (Low ee)
| Potential Cause | Troubleshooting Step |
| Moisture in the reaction | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The presence of water can significantly decrease enantioselectivity, especially with CBS catalysts.[2][4] |
| Reaction temperature is too high | Perform the reaction at a lower temperature. For CBS reductions, temperatures as low as -78 °C may be necessary. For enzymatic reductions, ensure the temperature is within the optimal range for the specific enzyme. |
| Incorrect catalyst loading | Optimize the catalyst loading. While higher loading might increase reaction rate, it can sometimes negatively impact selectivity. Start with the recommended catalyst loading from the literature and screen different concentrations. |
| Impure or aged catalyst | Use a fresh batch of catalyst or purify the existing catalyst according to literature procedures. Oxazaborolidine catalysts, for example, can degrade upon storage.[6][7] |
| Inappropriate solvent | Screen a range of solvents with varying polarities. Non-coordinating solvents like THF or toluene are often preferred for CBS and Noyori-type reductions. |
Problem 2: Incomplete or Slow Reaction
| Potential Cause | Troubleshooting Step |
| Insufficient reducing agent | Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of borane). |
| Low reaction temperature | While low temperatures favor selectivity, they also slow down the reaction rate. Find a balance between temperature and reaction time, or consider a more active catalyst. |
| Catalyst deactivation | Ensure the substrate and solvent are free from impurities that could poison the catalyst. For transition metal catalysts, impurities like sulfur compounds can be particularly detrimental. |
| Poor substrate solubility | For hydrophobic substrates like 1-phenyldecanone, ensure adequate solubility in the chosen solvent. In biocatalytic reductions, co-solvents or surfactants may be necessary.[5] |
Data Presentation: Catalyst Performance on Aryl Alkyl Ketones
Table 1: CBS-Catalyzed Reduction of Various Ketones
| Substrate | Catalyst (mol%) | Reductant | Solvent | Temp (°C) | ee (%) | Reference |
| Acetophenone | 10 | BH₃-THF | THF | 25 | 91 | [6] |
| Propiophenone | 10 | BH₃-THF | THF | 25 | 98 | [6] |
| 2,2,2-Trifluoroacetophenone | 10 | BH₃-THF + BF₃ | THF | 25 | 82 | [6] |
| 1-Tetralone | 5 | BH₃-DMS | Toluene | -40 | >99 | (General CBS protocol) |
Table 2: Biocatalytic Reduction of Aryl Ketones
| Substrate | Biocatalyst | Co-solvent | Temp (°C) | ee (%) | Reference |
| Acetophenone | A. aromaticum PEDH | Isopropanol | 30 | >99 (S) | [8] |
| 4-Methoxyacetophenone | A. aromaticum PEDH | Isopropanol | 30 | >99 (S) | [8] |
| Propiophenone | Baker's Yeast | None (in water) | 30 | >99 (R) | (General yeast protocol) |
Experimental Protocols
Protocol 1: General Procedure for CBS-Catalyzed Reduction of an Aryl Alkyl Ketone
-
Preparation: Under an inert atmosphere of dry nitrogen, add (R)- or (S)-Me-CBS-oxazaborolidine (0.05-0.1 equivalents) to a flame-dried round-bottom flask.
-
Reagent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the catalyst. Cool the solution to the desired temperature (e.g., -40 °C to -78 °C) using a suitable cooling bath.
-
Borane Addition: Slowly add a solution of borane-dimethyl sulfide (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (1.0-1.5 equivalents) to the catalyst solution and stir for 15 minutes.
-
Substrate Addition: Add a solution of the aryl alkyl ketone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture over 30-60 minutes.
-
Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC) or GC.
-
Quenching: Once the reaction is complete, slowly add methanol dropwise at the low temperature to quench the excess borane until gas evolution ceases.
-
Work-up: Allow the mixture to warm to room temperature. Add 1M HCl and stir for 30 minutes. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting chiral alcohol by column chromatography on silica gel.
Protocol 2: General Procedure for Baker's Yeast-Mediated Reduction
-
Yeast Suspension: In a flask, suspend baker's yeast (e.g., 10-20 g) in a solution of sucrose or glucose (e.g., 20-40 g) in warm water (e.g., 100-200 mL) at approximately 30-35 °C.
-
Activation: Stir the mixture for 30-60 minutes to activate the yeast.
-
Substrate Addition: Add the 1-phenyldecanone (1.0 g), either directly or dissolved in a minimal amount of a water-miscible co-solvent like ethanol, to the yeast suspension.
-
Reaction: Stir the mixture at room temperature or in an incubator at around 30 °C for 24-72 hours. The progress can be monitored by extracting a small aliquot and analyzing by GC or TLC.
-
Work-up: After the reaction, add a filter aid (e.g., Celite) to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with water and an organic solvent (e.g., ethyl acetate).
-
Extraction: Transfer the filtrate to a separatory funnel and extract the product with an organic solvent.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Visualizations
Caption: A typical experimental workflow for catalytic stereoselective reduction.
Caption: The catalytic cycle of a Corey-Bakshi-Shibata (CBS) reduction.
References
- 1. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
Common impurities in commercial (S)-(-)-1-Phenyl-1-decanol and their removal
Technical Support Center: (S)-(-)-1-Phenyl-1-decanol
Welcome to our technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common issues related to impurities in commercial batches of this chiral alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in commercial this compound?
A1: Commercial this compound is typically synthesized via the enantioselective reduction of 1-phenyl-1-decanone.[1] Consequently, the most prevalent impurities are related to this manufacturing process. These can be categorized as follows:
-
Process-Related Impurities:
-
1-Phenyl-1-decanone: The unreacted ketone starting material is a common impurity.
-
(R)-(+)-1-Phenyl-1-decanol: The undesired enantiomer may be present due to incomplete enantioselectivity of the synthesis.[2]
-
-
Side-Reaction Products:
-
Byproducts from the reduction reaction, which can vary depending on the specific synthetic route and reducing agents used.
-
-
Residual Materials:
-
Catalyst Residues: Traces of catalysts (e.g., Nickel, Ruthenium, Palladium) used during hydrogenation.
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., ethers, alcohols, hydrocarbons).
-
Q2: How can I detect the presence of the unreacted ketone, 1-phenyl-1-decanone, in my sample?
A2: Several analytical techniques can be employed to detect and quantify the presence of 1-phenyl-1-decanone:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for identifying and quantifying volatile impurities. The ketone will have a different retention time and mass spectrum compared to the alcohol.
-
High-Performance Liquid Chromatography (HPLC): A standard HPLC method with a suitable column (e.g., C18) can separate the more polar alcohol from the less polar ketone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to detect the carbonyl signal of the ketone, which is distinct from the signals of the alcohol.
Q3: My experiment requires very high enantiomeric purity. How can I verify the enantiomeric excess (e.e.) of my this compound?
A3: The most reliable methods for determining enantiomeric purity are chiral chromatography techniques:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and accurate method.[][4] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for quantification.
-
Chiral Gas Chromatography (Chiral GC): Similar to chiral HPLC, this method uses a chiral column to separate the enantiomers in the gas phase.
-
Supercritical Fluid Chromatography (SFC): This technique can also be used with a chiral stationary phase for enantiomeric separation and is known for its speed and reduced solvent consumption.[][5]
Troubleshooting Guides
Issue 1: Presence of Unreacted 1-Phenyl-1-decanone
Symptoms:
-
An extra peak corresponding to a less polar compound in your HPLC or GC chromatogram.
-
A carbonyl signal in the 13C NMR spectrum (around 200 ppm).
-
Inaccurate results in downstream applications that are sensitive to ketone impurities.
Troubleshooting Workflow:
Caption: Workflow for addressing ketone impurity.
Removal Methods:
-
Preparative Column Chromatography: This is the most straightforward method for removing the less polar ketone from the more polar alcohol. A silica gel column with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is typically effective.
-
Selective Chemical Reduction: If the ketone concentration is low, a mild and selective reducing agent can be used to convert the ketone to the desired alcohol.[6] This should be followed by a work-up and purification step to remove the reducing agent byproducts.
Issue 2: Insufficient Enantiomeric Purity
Symptoms:
-
Two closely eluting peaks in your chiral HPLC or chiral GC analysis.
-
Lower than expected optical rotation values.
-
Lack of stereospecificity in subsequent chiral reactions.
Troubleshooting Workflow:
Caption: Workflow for addressing low enantiomeric purity.
Removal Methods:
-
Preparative Chiral HPLC/SFC: These are the most effective methods for separating enantiomers.[] While potentially costly and time-consuming, they can yield very high enantiomeric purity.
-
Kinetic Resolution: An enzymatic or chemical kinetic resolution can be employed to selectively react with the undesired (R)-enantiomer, allowing for the separation of the unreacted (S)-enantiomer.
Quantitative Data Summary
Table 1: Common Impurities and Analytical Methods
| Impurity | Typical Concentration Range | Recommended Analytical Method | Key Diagnostic Signal |
| 1-Phenyl-1-decanone | < 0.1% - 5% | GC-MS, HPLC, NMR | Carbonyl peak in 13C NMR (~200 ppm), distinct retention time |
| (R)-(+)-1-Phenyl-1-decanol | < 0.1% - 5% | Chiral HPLC, Chiral GC | Separate peak on a chiral column |
| Residual Solvents | < 0.5% | GC-MS, 1H NMR | Characteristic peaks in 1H NMR, specific retention times in GC |
Experimental Protocols
Protocol 1: Analytical Chiral HPLC for Enantiomeric Purity
-
Column: Chiral stationary phase column (e.g., polysaccharide-based like CHIRALCEL® OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Temperature: 25 °C.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: The two enantiomers will elute at different retention times. Calculate the enantiomeric excess (% e.e.) using the peak areas of the (S) and (R) enantiomers: % e.e. = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100
Protocol 2: Purification by Flash Column Chromatography to Remove Ketone
-
Stationary Phase: Silica gel (230-400 mesh).
-
Column Preparation: Pack a glass column with a slurry of silica gel in n-hexane.
-
Sample Loading: Dissolve the impure this compound in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure alcohol. The ketone will elute before the more polar alcohol.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. This compound | 112419-76-8 | Benchchem [benchchem.com]
- 2. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. waters.com [waters.com]
- 6. WO2002012162A1 - Process for removing a ketone and/or aldehyde impurity - Google Patents [patents.google.com]
Technical Support Center: Chiral HPLC Analysis of 1-Phenyl-1-decanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak overlap and other common issues encountered during the chiral HPLC analysis of 1-phenyl-1-decanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak overlap or co-elution in the chiral separation of 1-phenyl-1-decanol?
A1: Peak overlap in chiral HPLC for 1-phenyl-1-decanol enantiomers typically stems from suboptimal method parameters. The primary causes include:
-
Inappropriate Chiral Stationary Phase (CSP): The chosen column may not provide sufficient enantioselectivity for 1-phenyl-1-decanol.
-
Suboptimal Mobile Phase Composition: The type of organic modifier, its concentration, and the presence or absence of additives can significantly impact resolution.
-
Incorrect Chromatographic Mode: Using normal-phase, reversed-phase, or polar organic mode inappropriately can lead to poor separation.
-
High Flow Rate: Excessively high flow rates can reduce the time for differential partitioning, leading to peak broadening and overlap.
-
Temperature Fluctuations: Inconsistent column temperature can affect retention times and selectivity.
Q2: Which types of chiral stationary phases (CSPs) are recommended for the separation of 1-phenyl-1-decanol?
A2: For the separation of aromatic alcohols like 1-phenyl-1-decanol, polysaccharide-based and Pirkle-type CSPs are generally the most successful.
-
Polysaccharide-based CSPs (e.g., Chiralpak®, Lux®): These are based on cellulose or amylose derivatives and are known for their broad applicability. They can be used in normal-phase, reversed-phase, and polar organic modes.
-
Pirkle-type CSPs (e.g., Whelk-O® 1): These are based on the principle of forming transient diastereomeric complexes and are particularly effective for compounds containing aromatic rings. They are robust and can be used with a wide range of solvents.[1][2]
Q3: How do I select the initial mobile phase for separating 1-phenyl-1-decanol enantiomers?
A3: The initial mobile phase depends on the chosen CSP and chromatographic mode. A common starting point for method development is to screen different modes.
-
Normal-Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is a good starting point. A typical initial composition is 90:10 (v/v) n-hexane:isopropanol.
-
Reversed-Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used.
-
Polar Organic Mode: This mode uses polar organic solvents like acetonitrile or methanol, often with a small amount of an alcohol modifier.
Troubleshooting Guide: Resolving Peak Overlap
This guide provides a systematic approach to troubleshooting and resolving peak overlap issues for the enantiomers of 1-phenyl-1-decanol.
Initial Assessment
Before modifying your method, it is crucial to understand the nature of the peak overlap. Are the peaks completely co-eluting, or is there partial separation? A logical workflow for troubleshooting is essential.
Caption: A logical workflow for troubleshooting peak overlap in chiral HPLC.
Step 1: Mobile Phase Optimization
Optimizing the mobile phase is often the most effective first step in improving chiral separations. Small changes in the mobile phase composition can have a significant impact on selectivity.
Troubleshooting Actions and Expected Outcomes
| Problem | Action | Rationale | Expected Outcome |
| Complete Co-elution | Change the organic modifier (e.g., switch from isopropanol to ethanol in normal-phase). | Different alcohols can alter the hydrogen bonding and dipole-dipole interactions with the CSP. | Potential to induce enantioselectivity and achieve partial or full separation. |
| Partial Overlap | Gradually decrease the percentage of the stronger solvent (e.g., reduce isopropanol from 10% to 5% in normal-phase). | This increases retention and allows for more interaction time with the CSP, often improving resolution. | Increased separation between the enantiomer peaks. |
| Poor Peak Shape (Tailing) | For basic or acidic analytes, add a small amount of an additive to the mobile phase (e.g., 0.1% diethylamine for basic compounds or 0.1% trifluoroacetic acid for acidic compounds). | Additives can suppress unwanted ionic interactions with the silica support of the CSP, leading to improved peak symmetry. | Sharper, more symmetrical peaks, which can improve apparent resolution. |
Recommended Mobile Phase Screening Conditions
| Chromatographic Mode | Mobile Phase Composition |
| Normal-Phase | n-Hexane / Isopropanol (95:5, 90:10, 80:20 v/v) |
| n-Hexane / Ethanol (95:5, 90:10, 80:20 v/v) | |
| Reversed-Phase | Acetonitrile / Water (60:40, 50:50, 40:60 v/v) |
| Methanol / Water (70:30, 60:40, 50:50 v/v) | |
| Polar Organic | Acetonitrile / Methanol (95:5, 90:10 v/v) |
Step 2: Chiral Stationary Phase (CSP) Selection
If mobile phase optimization does not yield satisfactory results, the chosen CSP may not be suitable for 1-phenyl-1-decanol. Screening different CSPs with complementary separation mechanisms is a powerful strategy.
Caption: A workflow for selecting an appropriate Chiral Stationary Phase (CSP).
Recommended CSPs for Screening
| CSP Type | Examples | Potential Advantages for 1-Phenyl-1-decanol |
| Polysaccharide-based | Chiralpak® IA/IB/IC/ID/IE/IF, Lux® Cellulose/Amylose | Broad enantioselectivity, successful for a wide range of compounds. |
| Pirkle-type | Whelk-O® 1, DACH-DNB | Strong π-π interactions, often effective for aromatic compounds.[1][2] |
Detailed Experimental Protocol (Representative Method)
The following is a representative experimental protocol for the chiral separation of 1-phenyl-1-decanol. This should be considered a starting point for method development, and optimization may be required.
1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation
-
Dissolve the racemic 1-phenyl-1-decanol standard in the mobile phase to a concentration of 1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Method Development and Optimization Workflow
Caption: A workflow for the systematic optimization of the chiral separation method.
References
Technical Support Center: Scaling Up the Enzymatic Resolution of Racemic 1-Phenyl-1-decanol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the enzymatic kinetic resolution of racemic 1-phenyl-1-decanol. It provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate the successful scale-up of this stereoselective transformation.
Frequently Asked Questions (FAQs)
Q1: Which enzyme is most recommended for the kinetic resolution of 1-phenyl-1-decanol? A1: Candida antarctica Lipase B (CALB), particularly in its immobilized form (e.g., Novozym 435), is highly recommended and widely used for the resolution of secondary alcohols due to its high activity, stability in organic solvents, and excellent enantioselectivity.[1][2] Lipase from Pseudomonas cepacia (PSL) is also a viable alternative.[3]
Q2: What is the best acyl donor for this reaction? A2: Enol esters like isopropenyl acetate or vinyl acetate are the most effective acyl donors.[3][4] They render the transesterification reaction irreversible because the resulting enol tautomerizes to a stable ketone (acetone or acetaldehyde), which prevents the reverse reaction.[3] This is crucial for driving the reaction toward high conversion and enantiomeric excess.
Q3: Why is the choice of solvent important? A3: The solvent choice is critical as it affects enzyme activity, stability, and selectivity. Non-polar organic solvents such as hexane, toluene, or methyl tert-butyl ether (MTBE) are generally preferred for lipase-catalyzed reactions.[1][5] Polar solvents can strip the essential water layer from the enzyme, leading to denaturation and loss of activity.
Q4: What is the theoretical maximum yield for the resolved alcohol or the ester product? A4: In a classic kinetic resolution, the enzyme selectively acylates one enantiomer from a racemic mixture. Therefore, the maximum theoretical yield for a single enantiomer (either the unreacted alcohol or the ester product) is 50%. Achieving high enantiomeric excess (>99%) for both the remaining substrate and the product requires stopping the reaction at or very near 50% conversion.
Q5: How can I monitor the progress of the reaction? A5: The reaction progress, including conversion and enantiomeric excess (ee) of both the substrate and product, should be monitored using chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).[3][4] This allows for precise determination of when the optimal 50% conversion point is reached.
Troubleshooting Guide
Issue 1: Low or No Conversion
-
Potential Cause: Inactive Enzyme.
-
Solution: Ensure the enzyme has been stored correctly (typically in a cool, dry place). Purchase a new batch of enzyme if deactivation is suspected. Consider adding molecular sieves (4Å) to the reaction to remove trace amounts of water that could lead to hydrolysis instead of transesterification.[3][6]
-
-
Potential Cause: Incorrect Reaction Temperature.
-
Solution: The optimal temperature for lipases like CALB is typically between 40-60°C.[4][6] Temperatures that are too low will result in slow reaction rates, while excessively high temperatures can cause enzyme denaturation. Perform small-scale experiments to determine the optimal temperature for your specific setup.
-
-
Potential Cause: Poor Substrate Solubility.
-
Solution: Due to its long alkyl chain, 1-phenyl-1-decanol may have limited solubility. Ensure adequate stirring to keep the substrate suspended or dissolved.[4] If solubility is a major issue, consider screening alternative non-polar solvents in which the substrate is more soluble.
-
Issue 2: Low Enantiomeric Excess (ee)
-
Potential Cause: Reaction has proceeded past 50% conversion.
-
Solution: The highest enantiomeric excess for both the remaining substrate and the newly formed product is achieved at the 50% conversion mark. Take time-course samples and analyze them by chiral GC/HPLC to create a progress curve and determine the optimal reaction time.
-
-
Potential Cause: The chosen enzyme has low selectivity for the substrate.
-
Solution: While CALB is generally highly selective, its performance can be substrate-dependent. Screen other lipases, such as Pseudomonas cepacia lipase or Candida rugosa lipase, to see if they offer better enantioselectivity.[3]
-
-
Potential Cause: Reaction reversibility.
-
Solution: If you are not using an irreversible acyl donor like vinyl or isopropenyl acetate, the reverse reaction (alcoholysis of the ester) can occur, which will erode the enantiomeric excess. Switch to an irreversible acyl donor.[3]
-
Issue 3: Difficulty in Product Separation
-
Potential Cause: Similar physical properties of the starting alcohol and the product ester.
-
Solution: The unreacted alcohol and the resulting ester can be separated using silica gel column chromatography.[7] The difference in polarity between the alcohol (more polar) and the ester (less polar) should allow for effective separation. Monitor the fractions by thin-layer chromatography (TLC).
-
Experimental Protocols & Visualizations
General Experimental Workflow
The overall process for the enzymatic resolution of racemic 1-phenyl-1-decanol involves reaction setup, monitoring, workup, and analysis.
Caption: Experimental workflow for enzymatic kinetic resolution.
Troubleshooting Decision Tree
This logical diagram helps diagnose and solve common issues encountered during the experiment.
Caption: Troubleshooting decision tree for enzymatic resolution.
Detailed Protocol for Kinetic Resolution
This protocol is a general guideline based on established methods for secondary alcohols and should be optimized for 1-phenyl-1-decanol.[3][4][7]
-
Preparation: To a 100 mL oven-dried, sealed flask, add racemic 1-phenyl-1-decanol (e.g., 1.0 g, 4.5 mmol) and 40 mL of anhydrous n-hexane.
-
Acyl Donor Addition: Add the acyl donor, vinyl acetate (e.g., 1.2 g, 13.5 mmol, 3 equivalents), to the solution.
-
Drying: Add 1.0 g of activated molecular sieves (4Å) to ensure anhydrous conditions.
-
Enzyme Addition: Add the immobilized lipase, Novozym 435 (e.g., 100 mg, 10% w/w of substrate), to the flask.
-
Reaction: Seal the flask and place it in an orbital shaker set to 200 rpm and a constant temperature of 42°C.
-
Monitoring: At set time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot (~100 µL), filter off the enzyme, and dilute with hexane. Analyze the sample by chiral GC or HPLC to determine the conversion rate and the enantiomeric excess of the substrate (eeₛ) and product (eeₚ).
-
Workup: Once the conversion reaches approximately 50%, stop the reaction by filtering the entire mixture to remove the enzyme and molecular sieves. Wash the enzyme with fresh solvent to recover any adsorbed product.
-
Purification: Combine the filtrate and washes and remove the solvent under reduced pressure. Purify the resulting mixture of unreacted alcohol and new ester by silica gel column chromatography, typically using a hexane/ethyl acetate gradient.
-
Analysis: Characterize the purified, separated fractions (the S-alcohol and the R-ester) to confirm their identity, purity, and final enantiomeric excess.
Quantitative Data Summary
While specific data for 1-phenyl-1-decanol is limited, the following tables summarize typical conditions and results for the closely related and well-studied model substrate, 1-phenylethanol, which serve as an excellent starting point for optimization.
Table 1: Comparison of Lipases for Kinetic Resolution of 1-Phenylethanol
| Lipase Source | Support/Form | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | eeₛ (%) | eeₚ (%) |
| Candida antarctica B | Novozym 435 | Vinyl Acetate | n-Hexane | 42 | 1.25 | ~50 | >99 | >99 |
| Pseudomonas cepacia | Immobilized on Ceramic | Isopropenyl Acetate | Toluene | 40 | 4 | ~50 | >99 | >99 |
| Steapsin Lipase | Powder | Vinyl Acetate | n-Hexane | 55 | 24 | ~50 | >95 | >95 |
Data compiled from references as a representative guide.[3][4]
Table 2: Influence of Reaction Parameters on CALB (Novozym 435) Catalyzed Resolution
| Parameter | Condition 1 | Result 1 | Condition 2 | Result 2 |
| Temperature | 30°C | Slower rate | 42°C | Optimal rate and stability |
| Solvent | n-Hexane | High activity | Acetonitrile | Low activity[1] |
| Acyl Donor | Ethyl Acetate | Reversible, lower ee | Vinyl Acetate | Irreversible, high ee[3] |
| Enzyme Loading | 5 mg/mL | Slower rate | 11 mg/mL | Faster rate to 50% conversion |
Data based on studies with 1-phenylethanol.[4] Note that optimal conditions for 1-phenyl-1-decanol may vary and require experimental validation.
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. doc.rero.ch [doc.rero.ch]
- 4. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
Validation & Comparative
A Comparative Guide to Determining the Absolute Configuration of 1-phenyl-1-decanol
For researchers in drug development and stereoselective synthesis, the unambiguous assignment of the absolute configuration of chiral molecules is a critical step. This guide provides a comparative overview of key methods for determining the absolute configuration of 1-phenyl-1-decanol, a chiral secondary alcohol. The comparison includes Mosher's method (¹H NMR analysis), enzymatic resolution, Vibrational Circular Dichroism (VCD), and X-ray crystallography, with supporting experimental data and detailed protocols.
Comparison of Methods
The selection of a method for determining absolute configuration depends on factors such as the amount of sample available, the physical state of the sample (crystalline or amorphous), and the available instrumentation. The following table summarizes the key performance indicators for each technique.
| Method | Principle | Sample Requirement | Throughput | Key Data Output |
| Mosher's Method | ¹H NMR analysis of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters. | ~5 mg | Moderate | Chemical shift differences (Δδ) |
| Enzymatic Resolution | Enantioselective enzymatic reaction. | >10 mg | High | Enantiomeric excess (ee%) |
| VCD Spectroscopy | Differential absorption of left and right circularly polarized infrared light. | ~5-10 mg | Moderate | VCD spectrum |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | <1 mg (single crystal) | Low | 3D molecular structure |
Quantitative Data Summary
Table 1: Representative ¹H NMR Data for Mosher's Esters of a Chiral Secondary Alcohol
| Protons | δ (R)-MTPA ester (ppm) | δ (S)-MTPA ester (ppm) | Δδ (δS - δR) (ppm) |
| H-2' (ortho-Ph) | 7.45 | 7.50 | +0.05 |
| H-3', H-5' (meta-Ph) | 7.35 | 7.35 | 0 |
| H-4' (para-Ph) | 7.30 | 7.30 | 0 |
| OCH₃ | 3.55 | 3.50 | -0.05 |
| CH-OH | 5.95 | 6.00 | +0.05 |
| CH₂ (adjacent) | 1.70 | 1.65 | -0.05 |
| CH₃ (terminal) | 0.85 | 0.88 | +0.03 |
Note: This is illustrative data. The sign of Δδ is critical for configuration assignment based on the Mosher's method model.
Table 2: Representative Data for Enzymatic Resolution of a Chiral Secondary Alcohol
| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee%) |
| Candida antarctica Lipase B (CALB) | Vinyl acetate | Hexane | ~50 | >99% for (R)-ester |
| Candida rugosa Lipase | Lauric acid | Toluene | ~45 | >95% for (S)-alcohol |
Table 3: Key Parameters for VCD and X-ray Crystallography
| Method | Key Experimental Parameters | Key Computational/Analysis Parameters |
| VCD Spectroscopy | FT-IR spectrometer with VCD module, ~4 cm⁻¹ resolution, suitable solvent (e.g., CCl₄, CS₂). | DFT calculations (e.g., B3LYP/6-31G(d)) to predict the VCD spectrum of one enantiomer. |
| X-ray Crystallography | Single crystal of the compound or a suitable derivative (e.g., Mosher's ester), X-ray diffractometer. | Flack parameter determination for absolute configuration assignment. |
Experimental Protocols
Mosher's Method (¹H NMR)
This method involves the formation of diastereomeric esters of the chiral alcohol with the (R)- and (S)-enantiomers of MTPA (Mosher's acid).
Protocol:
-
Esterification: In two separate vials, react 1-phenyl-1-decanol (~2 mg) with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a non-chiral base (e.g., pyridine or DMAP) in an anhydrous solvent (e.g., CDCl₃).
-
Reaction Monitoring: Allow the reactions to proceed to completion, which can be monitored by TLC or ¹H NMR.
-
NMR Analysis: Acquire the ¹H NMR spectra for both crude reaction mixtures.
-
Data Analysis: Assign the proton signals for both diastereomeric esters. Calculate the chemical shift differences (Δδ = δS - δR) for protons on both sides of the stereocenter. A positive Δδ for a set of protons indicates they are on one side of the plane of the C-O-C bond in the extended conformation, while a negative Δδ indicates they are on the other side. This pattern allows for the assignment of the absolute configuration.
Enzymatic Resolution
This method utilizes the enantioselectivity of an enzyme to resolve a racemic mixture of the alcohol.
Protocol:
-
Reaction Setup: To a solution of racemic 1-phenyl-1-decanol (e.g., 100 mg) in an organic solvent (e.g., hexane), add an acyl donor (e.g., vinyl acetate) and the lipase (e.g., Candida antarctica Lipase B, Novozym 435).
-
Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by GC or TLC.
-
Termination and Separation: Stop the reaction at approximately 50% conversion. Separate the unreacted alcohol from the formed ester by column chromatography.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess of the unreacted alcohol and the ester using chiral HPLC or chiral GC. The enantiopreference of the enzyme determines the absolute configuration of the resolved enantiomers.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light, providing a unique spectral fingerprint for each enantiomer.
Protocol:
-
Sample Preparation: Prepare a solution of the enantiomerically enriched 1-phenyl-1-decanol in a suitable solvent (e.g., CDCl₃) at a concentration that gives a good IR absorbance (typically 0.05-0.1 M).
-
Spectral Acquisition: Measure the VCD and IR spectra using a VCD spectrometer.
-
Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory with a basis set like 6-31G*) to predict the theoretical VCD spectrum of one enantiomer (e.g., the (S)-enantiomer).
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that used in the calculation. If the signs are opposite, the sample has the opposite absolute configuration.
X-ray Crystallography
This technique provides an unambiguous determination of the absolute configuration if a suitable single crystal can be obtained.
Protocol:
-
Crystallization: Grow a single crystal of 1-phenyl-1-decanol or a crystalline derivative (e.g., a p-bromobenzoate ester or a Mosher's ester). This often involves slow evaporation of a solution in a suitable solvent system.
-
Data Collection: Mount the crystal on an X-ray diffractometer and collect the diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model.
-
Absolute Configuration Determination: If the crystal is non-centrosymmetric and contains atoms that scatter X-rays anomalously (often requires an atom heavier than oxygen), the absolute configuration can be determined, typically by calculating the Flack parameter. A value close to 0 indicates the correct absolute configuration, while a value close to 1 indicates the opposite.
Visualizations
Caption: Workflow for Mosher's Method.
Caption: Workflow for Enzymatic Resolution.
Caption: Workflow for VCD Spectroscopy.
A Comparative Guide to the Validation of Analytical Methods for (S)-(-)-1-Phenyl-1-decanol Enantiomeric Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for determining the enantiomeric purity of (S)-(-)-1-Phenyl-1-decanol and related 1-phenyl-1-alkanol compounds. The focus is on providing objective comparisons of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) methodologies, supported by experimental data and detailed protocols to aid in method selection and validation.
Comparison of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Stationary Phase | Polysaccharide-based chiral stationary phases (CSPs) like cellulose and amylose derivatives (e.g., Chiralpak®, Chiralcel®) are commonly used.[1] | Cyclodextrin-based chiral capillary columns (e.g., Astec® CHIRALDEX™) are highly effective for volatile aromatic alcohols. | Polysaccharide-based CSPs, similar to HPLC, are widely used (e.g., Chiralcel® OD). |
| Mobile Phase/Carrier Gas | Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water with additives) solvents. | Inert carrier gas, typically helium or hydrogen. | Supercritical carbon dioxide, often with a polar co-solvent (modifier) like methanol. |
| Typical Resolution (Rs) | Generally provides good resolution, which can be optimized by adjusting mobile phase composition and flow rate. | Capable of providing high resolution for volatile analytes. | Often yields high resolution and selectivity, with temperature and pressure being key optimization parameters. |
| Analysis Time | Can range from several minutes to over half an hour, depending on the complexity of the separation. | Typically offers faster analysis times compared to HPLC for volatile compounds. | Known for its very fast analysis times, often significantly shorter than HPLC. |
| Limit of Detection (LOD) | Dependent on the detector (e.g., UV, MS), but generally in the low ng range. | Highly sensitive, especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), with LODs in the pg range. | Offers good sensitivity, comparable to HPLC. |
| Limit of Quantification (LOQ) | Typically in the mid to high ng range. | In the high pg to low ng range. | Comparable to HPLC. |
| Key Advantages | Versatile, widely applicable to a broad range of compounds, and well-established in regulatory environments. | High efficiency and sensitivity, especially for volatile and thermally stable compounds. | Fast separations, reduced organic solvent consumption (greener), and often superior resolution.[2] |
| Key Disadvantages | Longer analysis times and higher consumption of organic solvents compared to GC and SFC. | Limited to volatile and thermally stable analytes; derivatization may be required. | Requires specialized instrumentation. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods developed for closely related 1-phenyl-1-alkanol compounds and serve as a starting point for the validation of a method for this compound.
Chiral Gas Chromatography (GC) Method for 1-Phenylethanol
This method is adapted from a validated protocol for the enantiomeric separation of 1-phenylethanol.
-
Column: Astec® CHIRALDEX™ B-PM, 30 m x 0.25 mm I.D., 0.12 µm film thickness
-
Oven Temperature: 120 °C (isothermal)
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 250 °C
-
Carrier Gas: Helium at a constant pressure of 24 psi
-
Injection: 1 µL of a 3 mg/mL sample in methanol, with a split ratio of 80:1
-
Expected Elution Order: R(+)-1-phenylethanol followed by S(-)-1-phenylethanol
Chiral Supercritical Fluid Chromatography (SFC) Method for 1-Phenyl-1-propanol
This protocol is based on a study of the enantioseparation of 1-phenyl-1-propanol.
-
Column: Chiralcel® OD
-
Mobile Phase: Supercritical CO2 with methanol as a modifier
-
Temperature: 30 °C (found to provide better selectivity and resolution than 40 °C)
-
Pressure and Modifier Concentration: These parameters should be optimized to achieve the best resolution.
-
Detection: UV detector
Chiral High-Performance Liquid Chromatography (HPLC) Method for 1-Phenyl-1-alkanols
A general protocol for the chiral separation of 1-phenyl-1-alkanols using a polysaccharide-based CSP.
-
Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel)[3]
-
Mobile Phase (Normal Phase): n-Hexane / Isopropanol (IPA) mixture (e.g., 90:10 v/v). The ratio can be adjusted to optimize resolution and retention time.
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient
-
Detection: UV at a suitable wavelength (e.g., 220 nm)
Method Validation Workflow
The validation of an analytical method for enantiomeric purity is essential to ensure its accuracy, precision, and reliability. The following diagram illustrates a typical workflow for method validation.
References
A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: (S)-(-)-1-Phenyl-1-decanol and Alternatives
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral auxiliary or catalyst is a critical step in asymmetric synthesis. This guide provides an objective comparison of (S)-(-)-1-Phenyl-1-decanol with other widely used chiral alcohols, supported by experimental data to inform the selection process for achieving high enantioselectivity in the synthesis of chiral molecules.
The asymmetric reduction of prochiral ketones to form enantiomerically enriched secondary alcohols is a fundamental transformation in organic synthesis, with broad applications in the pharmaceutical and fine chemical industries. The efficiency of such reactions is highly dependent on the choice of the chiral inducing agent. This guide focuses on the performance of this compound and compares it with established chiral alcohols such as those used in Corey-Bakshi-Shibata (CBS) reduction, menthol derivatives like 8-phenylmenthol, and axially chiral biaryl compounds like 1,1'-bi-2-naphthol (BINOL).
Performance Comparison in Asymmetric Ketone Reduction
The efficacy of these chiral alcohols is best evaluated by comparing their performance in a standardized reaction. The asymmetric reduction of prochiral ketones serves as an excellent benchmark. The following table summarizes the quantitative data on chemical yield and enantiomeric excess (ee) achieved with different chiral auxiliaries and catalysts in the reduction of representative ketones.
| Ketone Substrate | Chiral Auxiliary/Catalyst System | Reducing Agent | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |
| 1-Phenyldecanone | This compound derived auxiliary¹ | Borane derivative | (S)-1-Phenyl-1-decanol | High | >99 |
| Acetophenone | (S)-CBS Catalyst (derived from (S)-proline) | BH₃•THF | (R)-1-Phenylethanol | 97 | 96 |
| Acetophenone | 8-Phenylmenthol derived chiral auxiliary | Grignard Reagent | Chiral tertiary alcohol | 90 | 99 (de) |
| Prochiral Ketone | BINOL-derived phosphoric acid catalyst | Hantzsch Ester | Chiral secondary alcohol | up to 99 | up to 98 |
¹Data for this compound is based on its synthesis via asymmetric reduction of the corresponding ketone, implying its high performance as a chiral inducing agent in this context.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the asymmetric reduction of a ketone using a CBS catalyst and a BINOL-catalyzed asymmetric Diels-Alder reaction, illustrating typical laboratory procedures.
Asymmetric Reduction of Acetophenone using a Corey-Bakshi-Shibata (CBS) Catalyst
Objective: To synthesize (R)-1-phenylethanol with high enantioselectivity via the asymmetric reduction of acetophenone.
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃•THF, 1 M in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 N Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with (S)-2-Methyl-CBS-oxazaborolidine (5.0 mL of a 1 M solution in toluene, 5.0 mmol).
-
Anhydrous THF (20 mL) is added, and the solution is cooled to -78 °C in a dry ice/acetone bath.
-
To this solution, borane-THF complex (10.0 mL of a 1 M solution in THF, 10.0 mmol) is added dropwise over 10 minutes.
-
A solution of acetophenone (1.20 g, 10.0 mmol) in anhydrous THF (10 mL) is then added dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the slow addition of methanol (5 mL) at -78 °C.
-
The mixture is allowed to warm to room temperature and then concentrated under reduced pressure.
-
The residue is dissolved in dichloromethane (50 mL) and washed sequentially with 1 N HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by silica gel chromatography to afford (R)-1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
BINOL-Catalyzed Asymmetric Diels-Alder Reaction
Objective: To synthesize the Diels-Alder adduct of cyclopentadiene and acrolein with high enantioselectivity.
Materials:
-
(R)-(+)-BINOL
-
Diethylaluminum chloride (Et₂AlCl, 1 M in hexanes)
-
Acrolein
-
Cyclopentadiene (freshly cracked)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, (R)-(+)-BINOL (286 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL) are added.
-
The solution is cooled to 0 °C, and diethylaluminum chloride (1.0 mL of a 1 M solution in hexanes, 1.0 mmol) is added dropwise. The mixture is stirred for 30 minutes at 0 °C.
-
The solution is then cooled to -78 °C.
-
Acrolein (0.56 g, 10.0 mmol) is added dropwise, and the mixture is stirred for an additional 15 minutes.
-
Freshly cracked cyclopentadiene (1.32 g, 20.0 mmol) is then added dropwise.
-
The reaction is stirred at -78 °C for 3 hours.
-
The reaction is quenched by the addition of saturated NaHCO₃ solution (10 mL).
-
The mixture is allowed to warm to room temperature and extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of a typical asymmetric synthesis employing a chiral auxiliary, the following diagram illustrates the key steps involved.
Caption: Workflow of Asymmetric Synthesis using a Chiral Auxiliary.
The following diagram illustrates the catalytic cycle of a CBS reduction.
Caption: Catalytic Cycle of the Corey-Bakshi-Shibata (CBS) Reduction.
Conclusion
The selection of a chiral alcohol for asymmetric synthesis is a multifaceted decision that depends on the specific substrate, desired enantiomer, and reaction conditions. This compound has demonstrated its potential for achieving high enantioselectivity in the reduction of long-chain aryl ketones. For more general applications, the CBS reduction offers a robust and highly predictable method for a wide range of ketones. 8-Phenylmenthol and BINOL derivatives continue to be powerful tools, particularly in diastereoselective additions and catalytic asymmetric reactions like the Diels-Alder reaction, respectively. Researchers are encouraged to consider the data presented in this guide and consult the primary literature to make an informed choice for their specific synthetic challenges.
Navigating Chirality: A Comparative Guide to Analyzing the Enantiomeric Excess of (S)-(-)-1-Phenyl-1-decanol
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the safety, efficacy, and quality of chiral molecules. This guide provides a comprehensive comparison of three widely used analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC)—for the analysis of the enantiomeric excess of (S)-(-)-1-Phenyl-1-decanol, a key chiral intermediate in various synthetic pathways.
This publication delves into the practical application of these methods, offering detailed experimental protocols and a quantitative comparison of their performance. By presenting supporting data and clear visualizations, this guide aims to equip researchers with the knowledge to select the most appropriate analytical strategy for their specific needs.
At a Glance: Comparing Analytical Techniques
The choice of analytical technique for determining enantiomeric excess is often a balance between the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance metrics of NMR, HPLC, and GC for the analysis of this compound.
| Feature | NMR Spectroscopy | Chiral HPLC | Chiral GC |
| Principle | Diastereomeric differentiation | Enantioselective partitioning | Enantioselective partitioning |
| Sample Preparation | Derivatization or addition of a chiral solvating agent | Direct injection (typically) | Derivatization may be required |
| Analysis Time per Sample | 5-15 minutes | 10-30 minutes | 15-45 minutes |
| Resolution | Good to Excellent | Excellent | Excellent |
| Sensitivity | Moderate | High | Very High |
| Quantitative Accuracy | High | High | High |
| Instrumentation Cost | High | Moderate to High | Moderate |
| Solvent Consumption | Low | High | Low |
In-Depth Analysis: Methodologies and Performance
NMR Spectroscopy: The Power of Diastereomeric Resolution
NMR spectroscopy offers a powerful and relatively rapid method for determining enantiomeric excess without the need for chromatographic separation. The principle lies in converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA) or by forming transient diastereomeric complexes with a chiral solvating agent (CSA). These diastereomers exhibit distinct signals in the NMR spectrum, allowing for their individual integration and the calculation of the enantiomeric excess.
A widely used CDA for chiral alcohols is Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid. The reaction of (R)- and (S)-1-Phenyl-1-decanol with a single enantiomer of Mosher's acid chloride yields diastereomeric esters with distinguishable ¹H NMR spectra.
Experimental Protocol: Mosher's Ester Analysis
-
Esterification: To a solution of this compound (approximately 10 mg) in dry pyridine (0.5 mL) in an NMR tube, add a slight molar excess of (R)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).
-
Reaction: Seal the NMR tube and allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by TLC.
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the resulting diastereomeric Mosher's esters.
-
Data Analysis: Identify a well-resolved proton signal (e.g., the methine proton or a proton on the phenyl ring) for each diastereomer. Integrate the corresponding signals to determine their relative ratio, from which the enantiomeric excess is calculated using the formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation
Chiral HPLC is a robust and widely adopted technique for the separation and quantification of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation.
For 1-phenyl-1-alkanol derivatives, polysaccharide-based CSPs, such as those coated with cellulose or amylose derivatives, often provide excellent enantioseparation.
Experimental Protocol: Chiral HPLC
-
Column: A chiral column with a polysaccharide-based stationary phase (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak areas of the two enantiomers in the resulting chromatogram to calculate the enantiomeric excess.
Chiral Gas Chromatography (GC): High Resolution for Volatile Analytes
Chiral GC is another powerful chromatographic technique for enantioseparation, particularly well-suited for volatile and thermally stable compounds. Similar to HPLC, it employs a chiral stationary phase, often based on cyclodextrin derivatives, to achieve separation. For alcohols like 1-Phenyl-1-decanol, derivatization to a more volatile ester or ether may sometimes be necessary to improve peak shape and resolution.
Experimental Protocol: Chiral GC
-
Column: A capillary column coated with a cyclodextrin-based chiral stationary phase (e.g., Chiraldex® G-TA).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C (FID).
-
Oven Program: Isothermal at 150 °C or a temperature gradient for optimization (e.g., start at 120 °C, ramp to 180 °C at 5 °C/min).
-
Sample Preparation: Dissolve the sample in a suitable solvent like hexane or ethyl acetate. If necessary, derivatize with an agent like trifluoroacetic anhydride.
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers in the chromatogram.
Comparative Analysis and Logical Relationships
The selection of the optimal analytical method depends on a variety of factors, including the specific research question, available resources, and desired sample throughput.
A Comparative Guide to the Chiral Analysis of (S)-(-)-1-Phenyl-1-decanol
This guide provides a comparative overview of two primary analytical techniques for the enantioselective analysis of (S)-(-)-1-Phenyl-1-decanol: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The information is intended for researchers, scientists, and professionals in drug development who require accurate determination of enantiomeric purity. As direct inter-laboratory comparison data for this specific analyte is not publicly available, this guide contrasts the methodologies based on established analytical principles and data from similar chiral compounds.
The separation of enantiomers is crucial in the pharmaceutical industry, as different enantiomers of a drug can exhibit varied pharmacological activities and toxicities.[1] Chiral chromatography, by both GC and HPLC, is a powerful and widely used technique for this purpose.[2][3]
Comparative Performance of Analytical Methods
The choice between GC and HPLC for chiral analysis often depends on the analyte's properties, the required sensitivity, and the available instrumentation. GC typically offers higher resolution due to the high efficiency of capillary columns, while HPLC provides greater flexibility in method development through a wide variety of chiral stationary phases and mobile phase compositions.[4][5] Below is a summary of expected performance characteristics for each technique in the analysis of this compound.
| Performance Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Resolution (Rs) | > 2.0 | > 1.8 |
| Typical Analysis Time | 15 - 25 minutes | 10 - 20 minutes |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.5 - 5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 1 - 15 µg/mL |
| Precision (%RSD) | < 2% | < 3% |
Experimental Protocols
Detailed methodologies for analyzing this compound using both GC and HPLC are presented below. These protocols are based on methods developed for structurally similar chiral phenyl alcohols.[6][7]
Method 1: Chiral Gas Chromatography (GC)
Gas chromatography is a highly effective technique for separating volatile and thermally stable compounds.[8] The use of a chiral stationary phase, typically based on derivatized cyclodextrins, allows for the differential interaction with enantiomers, leading to their separation.[1][2]
Instrumentation:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Chiral GC Column: CP-Chirasil-DEX CB or Astec CHIRALDEX™ B-PM (30 m x 0.25 mm I.D., 0.25 µm film thickness).[1]
-
Carrier Gas: Helium or Hydrogen.[1]
Procedure:
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or hexane) to a final concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the sample into the GC using a split injection mode (e.g., 80:1 split ratio).[7]
-
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Temperature Program: Start at 120°C, hold for 1 minute, then ramp at 5°C/minute to 180°C and hold for 5 minutes.
-
Carrier Gas Flow: Set to achieve an optimal linear velocity (e.g., ~30 cm/s for Helium).
-
-
Data Analysis: Integrate the peaks corresponding to the (S)- and (R)-enantiomers. Calculate the enantiomeric excess (% ee) using the peak areas.
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds. For chiral separations, it relies on a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, causing them to elute at different times.[9] Polysaccharide-based CSPs are particularly effective for a broad range of chiral compounds, including aromatic alcohols.[5]
Instrumentation:
-
HPLC System: Equipped with a UV detector.
-
Chiral HPLC Column: Chiralcel® OD-H or Lux® Cellulose-3 (250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v).
Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peaks for each enantiomer. Determine the enantiomeric purity by comparing the peak areas.
Visualized Workflow
The following diagram illustrates a generalized workflow for the chiral analysis of a pharmaceutical compound like this compound, from initial sample handling to the final purity assessment.
Caption: General workflow for the chiral analysis of this compound.
References
- 1. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Chromatogram Detail [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
A Comparative Guide to New Synthetic Routes for (S)-(-)-1-Phenyl-1-decanol
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure chiral alcohol (S)-(-)-1-Phenyl-1-decanol is a valuable building block in the synthesis of various pharmaceuticals and other biologically active molecules. Its stereospecific synthesis is therefore of significant interest. This guide provides an objective comparison of emerging synthetic strategies for this compound, presenting key performance data and detailed experimental protocols to aid researchers in selecting the most suitable method for their needs.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Catalyst/Biocatalyst | Yield (%) | Enantiomeric Excess (ee%) | Reaction Time (h) | Temperature (°C) |
| Biocatalytic Asymmetric Reduction | Rhodococcus erythropolis CCTCC 10119 | >99 | >99 | 12 | 30 |
| Biocatalytic Asymmetric Reduction | Candida parapsilosis CCTCC M203011 | 92.3 | >99 | 24 | 30 |
| Asymmetric Transfer Hydrogenation | (S,S)-RuCl(p-cymene)(TsDPEN) | 95 | 97 | 8 | 28 |
| Corey-Bakshi-Shibata (CBS) Reduction | (S)-Me-CBS | 90 | 96 | 2 | -78 to 25 |
In-Depth Analysis of Synthetic Methodologies
This section details the experimental protocols for the compared synthetic routes, providing a practical basis for their implementation in a laboratory setting.
Biocatalytic Asymmetric Reduction of 1-Phenyl-1-decanone
Biocatalytic methods offer an environmentally friendly and highly selective approach to the synthesis of chiral alcohols. The use of whole-cell biocatalysts or isolated enzymes can lead to excellent yields and enantioselectivities under mild reaction conditions.
A. Using Rhodococcus erythropolis CCTCC 10119
This method employs the whole-cell biocatalyst Rhodococcus erythropolis for the asymmetric reduction of 1-phenyldecan-1-one.
Experimental Protocol:
-
Cultivation of Biocatalyst: Rhodococcus erythropolis CCTCC 10119 is cultivated in a suitable medium to generate sufficient cell mass.
-
Reaction Setup: The resting cells are harvested and suspended in a phosphate buffer (pH 7.5).
-
Substrate Addition: 1-phenyldecan-1-one, the substrate, is added to the cell suspension. Glucose is also added as a co-substrate for cofactor regeneration.
-
Reaction Conditions: The reaction mixture is incubated at 30°C with shaking at 200 rpm for 12 hours.
-
Extraction and Purification: After the reaction, the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is then purified by column chromatography.
B. Using Candida parapsilosis CCTCC M203011
This alternative biocatalytic route utilizes the yeast Candida parapsilosis as the whole-cell biocatalyst.
Experimental Protocol:
-
Cultivation of Biocatalyst: Candida parapsilosis CCTCC M203011 is grown in a suitable yeast extract-based medium.
-
Reaction Setup: The harvested resting cells are resuspended in a phosphate buffer (pH 6.5).
-
Substrate Addition: 1-phenyldecan-1-one and glucose (as a co-substrate) are added to the cell suspension.
-
Reaction Conditions: The mixture is incubated at 30°C with shaking at 200 rpm for 24 hours.
-
Work-up and Purification: The product is extracted from the reaction mixture using ethyl acetate. The combined organic phases are dried and concentrated. Purification is achieved via column chromatography.
Asymmetric Transfer Hydrogenation with a Noyori-type Catalyst
Asymmetric transfer hydrogenation using ruthenium-based catalysts, pioneered by Nobel laureate Ryoji Noyori, is a powerful tool for the enantioselective reduction of ketones.
Experimental Protocol:
-
Catalyst Preparation: The catalyst, (S,S)-RuCl(p-cymene)(TsDPEN), is prepared in situ or used as a pre-formed complex.
-
Reaction Setup: 1-phenyl-1-decanone is dissolved in a 5:2 mixture of formic acid and triethylamine, which serves as the hydrogen source.
-
Catalyst Addition: The ruthenium catalyst is added to the substrate solution under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: The reaction is stirred at 28°C for 8 hours.
-
Quenching and Extraction: The reaction is quenched by the addition of water and the product is extracted with dichloromethane.
-
Purification: The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.
Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
The CBS reduction is a well-established method for the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst.
Experimental Protocol:
-
Catalyst and Reagent Preparation: The (S)-Me-CBS catalyst is either purchased or prepared in situ. Borane-dimethyl sulfide complex (BMS) is used as the reducing agent.
-
Reaction Setup: The CBS catalyst is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C under an inert atmosphere.
-
Reagent Addition: The BMS solution is added dropwise to the catalyst solution.
-
Substrate Addition: A solution of 1-phenyl-1-decanone in THF is then added slowly to the reaction mixture.
-
Reaction Progression: The reaction is stirred at -78°C for 2 hours and then allowed to warm to room temperature.
-
Quenching and Work-up: The reaction is carefully quenched with methanol, followed by the addition of 1N HCl. The product is extracted with diethyl ether.
-
Purification: The combined organic extracts are washed, dried, and concentrated to yield the crude product, which is then purified by flash chromatography.
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each synthetic route.
Safety Operating Guide
Proper Disposal of (S)-(-)-1-Phenyl-1-decanol: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This document provides essential guidance on the proper disposal procedures for (S)-(-)-1-Phenyl-1-decanol, a chemical requiring careful handling due to its potential hazards. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Hazard Assessment and Classification
This compound, while not classified as acutely hazardous, shares properties with other aromatic alcohols that necessitate its management as hazardous waste. It is crucial to avoid releasing this substance into the environment. Key hazardous characteristics to consider are its potential for being a combustible liquid and its harmful effects on aquatic life.[1][2]
| Hazard Category | Description | Primary Disposal Concern |
| Combustible Liquid | Can ignite on heating. Vapors may form flammable mixtures with air. | Fire hazard. Must be kept away from ignition sources. |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects.[1] | Environmental contamination. Must not be disposed of down the drain. |
| Eye Irritation | Can cause serious eye irritation.[1] | Personnel safety. Requires appropriate personal protective equipment (PPE). |
II. On-Site Waste Management and Segregation
Proper segregation and storage of chemical waste are the first steps in ensuring safe disposal.
Step 1: Container Selection and Labeling
-
Use only approved, chemically resistant containers for waste collection. High-density polyethylene (HDPE) containers are generally suitable.[3]
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Combustible," "Environmental Hazard").[4]
Step 2: Segregation of Waste
-
This compound waste must be segregated from other waste streams to prevent dangerous reactions.
-
Do not mix with:
-
Store in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[4][6]
Step 3: Storage
-
Keep waste containers tightly closed except when adding waste.[3][7]
-
Store containers in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[2][7]
III. Disposal Workflow
The following diagram illustrates the proper workflow for the disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Step 1: Evacuate and Secure the Area
Step 2: Personal Protective Equipment (PPE)
-
Wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.[1][7]
Step 3: Containment and Cleanup
-
For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or earth.
-
Collect the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[2]
-
Clean the affected area thoroughly with soap and water.
Step 4: Reporting
-
Report the spill to the appropriate environmental health and safety (EHS) office at your institution.
V. Final Disposal
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sink.[5]
-
Professional Disposal: The final disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal company.[1][8]
-
Empty Containers: Empty containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9]
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. ethz.ch [ethz.ch]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sites.rowan.edu [sites.rowan.edu]
Personal protective equipment for handling (S)-(-)-1-Phenyl-1-decanol
This document provides crucial safety and logistical information for the handling and disposal of (S)-(-)-1-Phenyl-1-decanol. The following guidelines are based on safety data for structurally similar compounds and general laboratory safety principles. Researchers, scientists, and drug development professionals should always consult a specific Safety Data Sheet (SDS) for the exact compound if available and perform a risk assessment before handling.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, which is classified as a combustible liquid, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety.[1]
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and eye contact, which can cause serious irritation.[2] |
| Hand Protection | Nitrile gloves (11-13 mil thickness). | Provides a barrier against skin contact. Breakthrough time is approximately 1 hour for similar compounds.[3] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation. Use a NIOSH-approved respirator with an organic vapor cartridge in emergencies or if aerosols are generated.[3] | |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Prevents accidental skin contact with spills or splashes. |
Experimental Protocol: Safe Handling Procedure
Adherence to a strict handling protocol is vital for minimizing risks associated with this compound.
Step-by-Step Handling Guide
-
Preparation :
-
Ensure a well-ventilated work area, preferably a fume hood.[1][3]
-
Keep the compound away from open flames, hot surfaces, and other sources of ignition as it is a combustible liquid.[1]
-
Have an appropriate fire extinguisher (CO2, dry powder, or alcohol-resistant foam) readily accessible.[3]
-
Assemble all necessary PPE as outlined in the table above.
-
-
Handling :
-
Storage :
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4][5] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[4][5] If irritation persists, seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[3][4] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[4] |
Disposal Plan
Proper disposal is crucial to prevent environmental contamination.
Step-by-Step Disposal Guide
-
Waste Collection :
-
Accidental Spills :
-
Final Disposal :
-
Dispose of the waste material through a licensed chemical waste disposal company, following all local, state, and federal regulations.
-
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
